10-(2-Naphthyl)anthracene-9-boronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
(10-naphthalen-2-ylanthracen-9-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BO2/c26-25(27)24-21-11-5-3-9-19(21)23(20-10-4-6-12-22(20)24)18-14-13-16-7-1-2-8-17(16)15-18/h1-15,26-27H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVDBZMVEURVOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C4=CC5=CC=CC=C5C=C4)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630472 | |
| Record name | [10-(Naphthalen-2-yl)anthracen-9-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
597554-03-5 | |
| Record name | [10-(Naphthalen-2-yl)anthracen-9-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-(2-Naphthyl)anthracene-9-boronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 10-(2-Naphthyl)anthracene-9-boronic acid: Properties and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-(2-Naphthyl)anthracene-9-boronic acid is a fluorescent organic compound characterized by a naphthyl group attached to an anthracene core, which is further functionalized with a boronic acid moiety. This unique structure imparts specific chemical and photophysical properties, making it a valuable building block in organic synthesis, particularly in the development of advanced materials for organic electronics. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to materials science and as a potential scaffold in medicinal chemistry.
Core Chemical Properties
This compound is a white to light yellow crystalline powder.[1] While extensive experimental data is not widely available in the public domain, a compilation of its fundamental properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (10-(naphthalen-2-yl)anthracen-9-yl)boronic acid | [2] |
| CAS Number | 597554-03-5 | [2] |
| Molecular Formula | C₂₄H₁₇BO₂ | [2] |
| Molecular Weight | 348.2 g/mol | [2] |
| Appearance | White to light yellow powder/crystal | [1] |
| Boiling Point | 585.8 ± 58.0 °C (Predicted) | [1] |
| Density | 1.30 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in Methanol | [1] |
| pKa | 8.63 ± 0.30 (Predicted) | [1] |
Synthesis and Experimental Protocols
A plausible synthetic route, based on established organic chemistry principles and analogous reactions, is outlined below. This should be considered a general guideline, and optimization of reaction conditions would be necessary.
Illustrative Synthetic Pathway
The synthesis can be conceptualized as a two-step process starting from 9,10-dibromoanthracene.
Caption: Proposed synthetic pathway for this compound.
General Experimental Procedure (Hypothetical)
Step 1: Synthesis of 9-Bromo-10-(2-naphthyl)anthracene via Suzuki Coupling
-
To a solution of 9,10-dibromoanthracene in a suitable solvent (e.g., toluene or dioxane), add 2-naphthylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and an aqueous solution of a base (e.g., K₂CO₃ or Na₂CO₃).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 9-bromo-10-(2-naphthyl)anthracene.
Step 2: Synthesis of this compound
-
Dissolve 9-bromo-10-(2-naphthyl)anthracene in an anhydrous aprotic solvent (e.g., tetrahydrofuran or diethyl ether) and cool to -78 °C under an inert atmosphere.
-
Slowly add a solution of n-butyllithium in hexanes.
-
Stir the mixture at -78 °C for a specified time to allow for lithium-halogen exchange.
-
Add a borate ester (e.g., triisopropyl borate) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of an acidic aqueous solution (e.g., 1M HCl).
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the resulting solid, for instance, by recrystallization, to obtain this compound.
Spectroscopic Characterization
While specific, publicly available spectra for this compound are scarce, the expected spectroscopic features can be inferred from its structure.
-
¹H NMR: The spectrum would be complex, showing signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons of the anthracene and naphthalene ring systems. The protons of the boronic acid group (-B(OH)₂) may appear as a broad singlet.
-
¹³C NMR: The spectrum would exhibit numerous signals in the aromatic region (typically 120-140 ppm) for the carbon atoms of the fused rings.
-
FT-IR: The spectrum would show characteristic C-H stretching vibrations for the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching vibrations for the aromatic framework (in the 1400-1600 cm⁻¹ region), and a broad O-H stretching band for the boronic acid group (typically in the 3200-3600 cm⁻¹ region). B-O stretching vibrations may also be observed.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (348.2 g/mol ).
Applications and Areas for Future Research
Organic Electronics
The primary application of this compound lies in its use as a precursor for the synthesis of advanced materials for organic light-emitting diodes (OLEDs). The anthracene core is a well-known blue-emitting chromophore, and the attachment of the naphthyl group can be used to tune the electronic properties and solid-state packing of the resulting materials. The boronic acid functionality allows for its facile incorporation into larger conjugated systems via Suzuki-Miyaura cross-coupling reactions.
Caption: Role in the synthesis of OLED materials via Suzuki coupling.
Drug Development and Medicinal Chemistry
Currently, there is no publicly available research detailing the biological activity, cytotoxicity, or effects on signaling pathways of this compound. However, the structural motifs present in the molecule suggest potential avenues for exploration in drug discovery.
-
Anthracene Core: Anthracene and its derivatives have been investigated for their potential as anticancer agents, often acting as DNA intercalators.
-
Boronic Acid Moiety: Boronic acids are a class of compounds with diverse biological activities. The FDA-approved drug Bortezomib, a proteasome inhibitor containing a boronic acid, is a prime example of their therapeutic potential. Boronic acids can form reversible covalent bonds with diols, which are present in many biological molecules, including carbohydrates and glycoproteins. This interaction could be exploited for targeted drug design.
Given the lack of specific biological data, the following represents a hypothetical signaling pathway that could be investigated based on the general properties of boronic acids and anthracene derivatives. For instance, some boronic acids have been shown to inhibit the migration of cancer cells by affecting the Rho family of GTP-binding proteins.
Caption: Hypothetical signaling pathway for investigation.
Future research in this area should focus on:
-
Screening this compound and its derivatives for cytotoxicity against various cancer cell lines.
-
Investigating its potential as an enzyme inhibitor, for example, against proteases or kinases.
-
Exploring its ability to interact with biological targets such as DNA or specific proteins.
Conclusion
This compound is a valuable synthetic intermediate with established applications in materials science, particularly for the development of OLEDs. While its biological properties remain unexplored, its structural features suggest that it could be a promising scaffold for the design of novel therapeutic agents. Further research is warranted to fully elucidate its potential in both materials and medicinal chemistry. This guide serves as a foundational resource for researchers interested in the chemical properties and potential applications of this intriguing molecule.
References
An In-Depth Technical Guide to 10-(2-Naphthyl)anthracene-9-boronic acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of 10-(2-Naphthyl)anthracene-9-boronic acid. This valuable organic intermediate is of significant interest in the fields of materials science and organic synthesis, particularly for the development of advanced organic electronic materials.
Core Physicochemical Properties
This compound is a white to light yellow crystalline powder. While a precise experimental melting point is not widely reported in the literature, it is expected to be a high-melting solid consistent with its large aromatic structure. It is known to be soluble in methanol.[1][2]
The key identifying and physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₂₄H₁₇BO₂ | [2][3][4][5] |
| Molar Mass | 348.2 g/mol | [2][3] |
| Appearance | White to light yellow powder/crystal | [1][2][6] |
| Boiling Point (Predicted) | 585.8 ± 58.0 °C | [2] |
| Density (Predicted) | 1.30 g/cm³ | [2] |
| pKa (Predicted) | 8.63 ± 0.30 | [2] |
| Flash Point | 308.1 °C | [1] |
| Solubility | Soluble in Methanol | [1][2] |
| CAS Number | 597554-03-5 | [2][3][4][5] |
Synthesis and Spectroscopic Characterization
Experimental Protocols
Synthesis of this compound (General Procedure):
A common synthetic route to this class of compounds involves a multi-step process.[1] The following is a generalized protocol based on typical organometallic reactions.
-
Step 1: Grignard Reagent Formation. 2-Bromonaphthalene is reacted with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) to form the corresponding Grignard reagent, 2-naphthylmagnesium bromide.
-
Step 2: Reaction with 9,10-Dibromoanthracene. The freshly prepared Grignard reagent is then added dropwise to a solution of 9,10-dibromoanthracene in anhydrous THF at a low temperature (e.g., 0 °C or -78 °C) to favor monosubstitution. This reaction yields 9-bromo-10-(2-naphthyl)anthracene.
-
Step 3: Lithiation and Borylation. The resulting 9-bromo-10-(2-naphthyl)anthracene is dissolved in anhydrous THF and cooled to a low temperature (e.g., -78 °C). n-Butyllithium is then added dropwise to perform a lithium-halogen exchange, generating a lithiated anthracene intermediate. This intermediate is subsequently quenched by the addition of a borate ester, such as triisopropyl borate, to form the boronate ester.
-
Step 4: Hydrolysis. The boronate ester is hydrolyzed by the addition of an aqueous acid (e.g., dilute HCl) to yield the final product, this compound.
-
Purification. The crude product is typically purified by recrystallization or column chromatography.
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound by analyzing the chemical shifts and coupling constants of the protons and carbons.
-
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups present in the molecule, such as the B-O and O-H stretching vibrations of the boronic acid moiety and the C-H and C=C vibrations of the aromatic rings.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight of the compound, confirming its elemental composition.
-
Melting Point Analysis: The melting point is a crucial physical property that indicates the purity of the synthesized compound.
Key Applications and Experimental Workflows
This compound is a versatile building block, primarily utilized in two major areas: Suzuki-Miyaura cross-coupling reactions and the development of fluorescent sensors.
Suzuki-Miyaura Cross-Coupling Reactions
This boronic acid is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the synthesis of complex, unsymmetrical biaryl and polycyclic aromatic compounds.[6] These products are of significant interest for applications in organic light-emitting diodes (OLEDs) and other organic electronic devices.
Generalized Experimental Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a reaction vessel under an inert atmosphere, this compound, an aryl halide (e.g., aryl bromide or iodide), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃) are combined in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water or dioxane and water).
-
Reaction Execution: The reaction mixture is heated to reflux and stirred for a specified period, typically monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the completion of the reaction.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure coupled product.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Fluorescent Sensing Applications
Anthracene boronic acids are known to function as fluorescent sensors, particularly for the detection of saccharides.[1][8][9] The fluorescence of the anthracene moiety can be quenched by a photoinduced electron transfer (PET) mechanism. Upon binding of a diol-containing molecule, such as a sugar, to the boronic acid group, this PET process can be inhibited, leading to a "turn-on" fluorescence response.
Generalized Experimental Protocol for Fluorescent Sensing of Saccharides:
-
Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as a mixture of methanol and a buffer solution (e.g., PBS at a physiological pH).
-
Preparation of Analyte Solutions: Solutions of various saccharides (e.g., glucose, fructose) at different concentrations are prepared in the same buffer.
-
Fluorescence Measurements: An aliquot of the boronic acid stock solution is added to a cuvette. The initial fluorescence emission spectrum is recorded using a spectrofluorometer with an appropriate excitation wavelength (likely in the UV range, based on the anthracene chromophore).
-
Titration: Aliquots of the saccharide solutions are incrementally added to the cuvette containing the boronic acid solution. After each addition and gentle mixing, the fluorescence emission spectrum is recorded.
-
Data Analysis: The changes in fluorescence intensity at the emission maximum are plotted against the concentration of the added saccharide to determine the binding affinity and selectivity of the sensor.
Caption: Experimental workflow for saccharide detection using fluorescence.
References
- 1. Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound | C24H17BO2 | CID 23088556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound suppliers USA [americanchemicalsuppliers.com]
- 5. aobchem.com [aobchem.com]
- 6. This compound [myskinrecipes.com]
- 7. ossila.com [ossila.com]
- 8. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]
- 9. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
An In-depth Technical Guide to 10-(2-Naphthyl)anthracene-9-boronic acid (CAS: 597554-03-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-(2-Naphthyl)anthracene-9-boronic acid is a specialized organic compound that serves as a critical building block in the synthesis of advanced materials, particularly for organic electronics. Its rigid, planar aromatic structure, combining both anthracene and naphthalene moieties, imparts unique photophysical and electronic properties to the materials derived from it. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of high-performance Organic Light-Emitting Diodes (OLEDs).
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data has been compiled from various chemical suppliers and databases.
| Property | Value | Reference |
| CAS Number | 597554-03-5 | [1][2] |
| Molecular Formula | C₂₄H₁₇BO₂ | [1][2] |
| Molecular Weight | 348.2 g/mol | [1] |
| Appearance | White to light yellow powder or crystals | [3] |
| Solubility | Soluble in methanol | [3][4] |
| Boiling Point | 585.8 ± 58.0 °C (Predicted) | [4] |
| Density | 1.30 g/cm³ (Predicted) | [4] |
| pKa | 8.63 ± 0.30 (Predicted) | [4] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [4] |
Synthesis and Characterization
Synthesis of 9-Bromo-10-(2-naphthyl)anthracene
A common route to this precursor involves a Suzuki coupling reaction between 9,10-dibromoanthracene and 2-naphthaleneboronic acid.[5]
Experimental Protocol:
-
Reaction Setup: To a solution of 9,10-dibromoanthracene (1.0 mmol) in a mixture of THF (2.0 mL) and water (2.0 mL) is added 2-naphthaleneboronic acid (1.5 mmol), potassium carbonate (K₂CO₃, 2.0 mmol), and a palladium catalyst (e.g., palladacycle complex IA, 0.5 mol%).[5]
-
Reaction Conditions: The reaction mixture is heated to 60°C and stirred for 12 hours.[5]
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is extracted with an organic solvent. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield 9-Bromo-10-(2-naphthyl)anthracene.[5]
Characterization Data for 9-Bromo-10-(2-naphthyl)anthracene: [5]
| Data Type | Results |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.6 (d, J = 8.9 Hz, 2H), 8.0 (dd, J = 14.6, 8.3 Hz, 2H), 7.8 (d, J = 6.4 Hz, 2H), 7.7–7.5 (m, 6H), 7.5 (d, J = 8.2 Hz, 1H) |
| Appearance | Green solid |
| Yield | 70% |
Note: Explicit experimental characterization data (NMR, IR, MS) for this compound is not available in the reviewed literature. The provided data is for its immediate precursor.
Caption: Synthetic pathway to this compound.
Applications in Organic Electronics
The primary application of this compound is in the synthesis of host materials for blue OLEDs. The bulky, asymmetric structure of the resulting anthracene derivatives helps to prevent intermolecular aggregation and π–π stacking in the solid state, which can otherwise lead to quenching of luminescence and reduced device efficiency.
Suzuki Coupling for OLED Host Material Synthesis
This compound is reacted with various aryl halides via a Suzuki coupling reaction to produce asymmetric anthracene derivatives that serve as host materials in the emissive layer of OLEDs.
Experimental Protocol (General):
-
Reaction Setup: A mixture of this compound (1.2 eq.), an aryl iodide (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄, and a base like K₂CO₃ in a solvent system (e.g., toluene, ethanol, and water) is prepared in a reaction flask.
-
Reaction Conditions: The mixture is typically refluxed under a nitrogen atmosphere for 24-48 hours.
-
Work-up and Purification: After cooling, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified using column chromatography to yield the desired asymmetric anthracene derivative.
Caption: Application of the boronic acid in OLED host material synthesis.
Performance of Derived OLED Materials
Asymmetric anthracene derivatives synthesized from this compound have demonstrated excellent performance as host materials in blue OLEDs. For instance, a device using a host material derived from this boronic acid exhibited the following performance characteristics.[1]
| Performance Metric | Value |
| Luminous Current Efficiency | 9.9 cd/A |
| Power Efficiency | 6.3 lm/W at 20 mA/cm² |
| Color Coordinates (CIE) | (0.14, 0.18) |
| Device Lifetime (L₀ = 3000 cd/m²) | 932 hours |
These results highlight the potential of this compound as a key intermediate for developing efficient and stable blue-emitting materials for next-generation displays and lighting.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment.
GHS Hazard Information: [1]
| Hazard Class | Statement |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |
It is recommended to wear protective gloves, safety glasses, and a lab coat when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the creation of advanced materials for optoelectronic applications. Its use in the development of highly efficient and stable blue OLED host materials underscores its importance in the field of organic electronics. Further research into novel derivatives based on this core structure may lead to even greater advancements in display and solid-state lighting technologies.
References
An In-depth Technical Guide to the Solubility of 10-(2-Naphthyl)anthracene-9-boronic acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-(2-Naphthyl)anthracene-9-boronic acid is a complex aromatic boronic acid of interest in organic synthesis, particularly as a building block for advanced materials and complex organic molecules. Its large, nonpolar aromatic structure suggests that its solubility will be highly dependent on the choice of organic solvent. Understanding the solubility of this compound is critical for its effective use in reaction chemistry, purification, and materials science applications. This guide provides the necessary theoretical background and practical experimental procedures to empower researchers to determine the solubility of this and similar compounds.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₄H₁₇BO₂ | [1][2] |
| Molar Mass | 348.2 g/mol | [2] |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | Not reported | |
| Boiling Point (Predicted) | 585.8 ± 58.0 °C | [1] |
| Density (Predicted) | 1.30 g/cm³ | [1] |
| pKa (Predicted) | 8.63 ± 0.30 | [1] |
Solubility Data
As of the date of this guide, specific quantitative solubility data for this compound in a range of organic solvents has not been reported in the peer-reviewed literature. The only available information is a qualitative statement that the compound is "soluble in Methanol".[1]
Due to the lack of quantitative data, the following sections provide a detailed experimental protocol to enable researchers to determine the solubility of this compound in solvents of their interest.
Experimental Protocol for Solubility Determination: The Dynamic Method
A widely accepted and reliable technique for determining the solubility of crystalline organic compounds like boronic acids is the dynamic (or synthetic) method.[3][4][5] This method involves visually or instrumentally observing the temperature at which a solid solute completely dissolves in a solvent at a known concentration.
Principle
A mixture of the solute (this compound) and the chosen organic solvent of a precisely known composition is prepared. This biphasic mixture is then heated at a slow, constant rate with vigorous stirring. The temperature at which the last solid particles disappear, resulting in a clear, homogenous solution, is recorded as the solubility temperature for that specific concentration. By repeating this measurement for several different compositions, a solubility curve (solubility vs. temperature) can be constructed.
Materials and Apparatus
-
Solute: High-purity this compound.
-
Solvents: A range of high-purity, anhydrous organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, tetrahydrofuran, toluene, chloroform, etc.).
-
Jacketed glass vessel or sealed test tubes.
-
Precise analytical balance (± 0.1 mg).
-
Calibrated thermometer or temperature probe.
-
Controlled temperature circulating bath.
-
Magnetic stirrer and stir bars.
-
Optional: Turbidity sensor or laser light scattering detector for automated determination of the dissolution point.
Experimental Procedure
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound into the jacketed glass vessel or a sealable test tube.
-
Add a precise mass or volume of the selected organic solvent to achieve a known mole fraction or concentration.
-
Add a magnetic stir bar.
-
-
Measurement:
-
Seal the vessel or test tube to prevent solvent evaporation.
-
Place the vessel in the controlled temperature bath and begin stirring at a constant, vigorous rate.
-
Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2–0.5 °C/min) to avoid overshooting the dissolution point.
-
Carefully observe the mixture. The temperature at which the last solid particles of the solute disappear is the solubility temperature.
-
If using instrumentation, the dissolution point is marked by a sharp decrease in turbidity or light scattering.
-
-
Data Analysis:
-
Repeat the measurement for several different compositions of the solute and solvent.
-
Plot the solubility (expressed as mole fraction, g/100 mL, or mol/L) as a function of temperature.
-
The following diagram illustrates the general workflow for this experimental procedure.
Key Application: Suzuki-Miyaura Coupling
This compound is a valuable reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6][7] This reaction is a powerful method for the formation of carbon-carbon bonds, widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[8] In a typical Suzuki-Miyaura coupling, an organoboron compound (like this compound) reacts with an organic halide or triflate in the presence of a palladium catalyst and a base.
The choice of solvent is crucial for the success of the Suzuki-Miyaura reaction, as it must be able to dissolve all reactants and facilitate the catalytic cycle. Therefore, understanding the solubility of this compound in various aprotic and protic organic solvents is essential for optimizing reaction conditions.
The catalytic cycle of the Suzuki-Miyaura coupling is illustrated in the diagram below.
Conclusion
While quantitative solubility data for this compound in organic solvents is currently lacking in the public domain, this technical guide provides researchers with a detailed and reliable experimental protocol—the dynamic method—to determine this crucial physicochemical property. A thorough understanding of the solubility of this compound is paramount for its effective application in synthetic chemistry, particularly in widely used reactions such as the Suzuki-Miyaura coupling. The generation and publication of such solubility data would be a valuable contribution to the chemical sciences community, aiding in the development of novel materials and pharmaceuticals.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C24H17BO2 | CID 23088556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric anthracene-based blue host materials: synthesis and electroluminescence properties of 9-(2-naphthyl)-10-arylanthracenes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
Technical Guide: Spectral Analysis of 10-(2-Naphthyl)anthracene-9-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Core Data Presentation
The following tables summarize the anticipated quantitative data for 10-(2-Naphthyl)anthracene-9-boronic acid. These values are predictive and intended to serve as a reference for researchers synthesizing and characterizing this molecule.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data
| NMR Spectroscopy | Predicted Chemical Shift (δ) / ppm | Notes |
| ¹H NMR | 7.0 - 8.5 | Complex multiplet region for aromatic protons of the anthracene and naphthalene moieties. |
| 8.0 - 8.5 (broad singlet) | B(OH)₂ protons; chemical shift can vary and this peak may exchange with D₂O. | |
| ¹³C NMR | 120 - 140 | Aromatic carbons. |
| Carbon attached to Boron | Shift will be deshielded; specific prediction is difficult without experimental data. |
Table 2: Predicted IR Spectral Data
| IR Spectroscopy | Predicted Wavenumber (cm⁻¹) | Functional Group Assignment |
| O-H Stretch | 3200 - 3600 (broad) | B-OH stretching of the boronic acid. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Aromatic C-H stretching. |
| C=C Stretch (Aromatic) | 1400 - 1600 | Aromatic ring skeletal vibrations. |
| B-O Stretch | 1300 - 1400 | Boron-Oxygen stretching. |
| C-B Stretch | 1000 - 1100 | Carbon-Boron stretching. |
Table 3: Predicted Mass Spectrometry Data
| Mass Spectrometry | Predicted m/z | Ion Type |
| [M+H]⁺ | 349.13945 | Protonated molecule |
| [M+Na]⁺ | 371.12139 | Sodium adduct |
| [M-H]⁻ | 347.12489 | Deprotonated molecule |
| [M]⁺ | 348.13162 | Molecular ion |
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments cited. These protocols are based on standard laboratory practices for the analysis of aromatic boronic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.
Procedure:
-
Sample Preparation: Accurately weigh 5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or d₄-methanol) in a clean NMR tube.[1][2][3] To overcome potential peak broadening due to oligomerization of the boronic acid, using d₄-methanol is recommended as it can break up the boroxine trimers.[4]
-
Instrument Setup: Place the NMR tube in the spectrometer.
-
Locking and Shimming: The instrument's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through an automated or manual shimming process to ensure high resolution.[1]
-
Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
-
-
Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Procedure (Thin Solid Film Method): [5]
-
Sample Preparation: Dissolve a small amount (approx. 50 mg) of this compound in a few drops of a volatile solvent like methylene chloride or acetone.[5]
-
Film Deposition: Apply a drop of the resulting solution onto a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).[5]
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[5]
-
Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.
-
Background Correction: A background spectrum of the clean, empty salt plate should be acquired and subtracted from the sample spectrum.
Alternative Procedure (KBr Pellet Method): [6][7][8]
-
Sample Preparation: Mix 1-5 mg of the compound with 60-70 mg of dry KBr powder and grind the mixture thoroughly in an agate mortar and pestle.[6]
-
Pellet Formation: Place the ground mixture into a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Procedure (Electron Ionization - EI): [9]
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is vaporized in the ion source.
-
Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (a radical cation).[9]
-
Fragmentation: The high energy of the ionization process often causes the molecular ion to fragment into smaller, characteristic ions. For aromatic compounds, the molecular ion peak is often prominent.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).[9]
-
Detection: A detector records the abundance of each ion at a specific m/z ratio, generating the mass spectrum.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the synthesis and spectral characterization of this compound.
Caption: Workflow for Synthesis and Characterization.
Caption: Relationship between Techniques and Derived Information.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. How to make an NMR sample [chem.ch.huji.ac.il]
- 3. organomation.com [organomation.com]
- 4. reddit.com [reddit.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Rapid IR sampling methods for the organic chemistry laboratory using a diffuse reflectance accessory - ProQuest [proquest.com]
- 7. mmrc.caltech.edu [mmrc.caltech.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Theoretical Exploration of 10-(2-Naphthyl)anthracene-9-boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and practical aspects of 10-(2-Naphthyl)anthracene-9-boronic acid, a significant organic compound in the development of advanced materials. While dedicated theoretical studies on this specific molecule are not extensively available in published literature, this document consolidates existing physicochemical data and outlines a robust computational workflow for its theoretical investigation based on established methodologies for similar anthracene derivatives. Furthermore, it details the synthetic pathway of the molecule and its application in Suzuki-Miyaura cross-coupling reactions, offering valuable insights for researchers in organic synthesis and materials science.
Introduction
This compound is a polycyclic aromatic hydrocarbon derivative that has garnered interest for its potential applications in organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs) and sensors. Its rigid, planar structure, a consequence of the fused anthracene and naphthalene rings, imparts unique photophysical properties. The presence of the boronic acid functional group makes it a versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the synthesis of more complex conjugated systems.
This guide serves as a foundational resource, presenting available data and proposing a theoretical framework to stimulate further computational research into this promising molecule.
Physicochemical Properties
A summary of the known physicochemical properties of this compound, compiled from various chemical supplier databases, is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₂₄H₁₇BO₂ | --INVALID-LINK-- |
| Molecular Weight | 348.2 g/mol | --INVALID-LINK-- |
| Appearance | White to light yellow powder or crystals | --INVALID-LINK-- |
| Boiling Point (Predicted) | 585.8 ± 58.0 °C | --INVALID-LINK-- |
| Density (Predicted) | 1.30 g/cm³ | --INVALID-LINK-- |
| pKa (Predicted) | 8.63 ± 0.30 | --INVALID-LINK-- |
| Solubility | Soluble in Methanol | --INVALID-LINK-- |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | --INVALID-LINK-- |
Synthesis Pathway
The synthesis of this compound can be achieved through a multi-step process. A general synthetic route is outlined below.
Caption: Synthetic pathway for this compound.
Proposed Theoretical Investigation Workflow
Given the absence of specific theoretical studies, a computational investigation using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) is proposed. Such a study would provide valuable insights into the electronic structure and photophysical properties of the molecule. The proposed workflow is illustrated below.[1][2][3][4][5]
Caption: Proposed workflow for theoretical studies of the target molecule.
Detailed Methodologies for Proposed Theoretical Studies
The following protocols are based on established computational methods for anthracene derivatives and are proposed for the theoretical investigation of this compound.[1][2][3][4][5]
4.1.1. Geometry Optimization and Frequency Calculations
-
Software: Gaussian 16 or a similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).
-
Basis Set: 6-31G(d) or a larger basis set for higher accuracy.
-
Procedure:
-
Construct the initial 3D structure of this compound.
-
Perform a geometry optimization without constraints to find the minimum energy conformation.
-
Following optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).
-
-
Output Analysis:
-
Extract optimized bond lengths, bond angles, and dihedral angles.
-
Analyze the computed vibrational frequencies to predict the IR and Raman spectra.
-
4.1.2. Electronic Structure Analysis
-
Software: Gaussian 16, GaussView, or other molecular visualization software.
-
Method: DFT, using the optimized geometry from the previous step.
-
Procedure:
-
Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
Generate the molecular electrostatic potential (MEP) map.
-
-
Output Analysis:
-
The HOMO-LUMO energy gap provides an indication of the molecule's electronic excitability and chemical reactivity.
-
The MEP map visualizes the charge distribution and can be used to predict sites for electrophilic and nucleophilic attack.
-
4.1.3. Simulation of Electronic Spectra
-
Software: Gaussian 16.
-
Method: Time-Dependent Density Functional Theory (TD-DFT).
-
Functional: A long-range corrected functional such as CAM-B3LYP is recommended for more accurate prediction of excited states.
-
Basis Set: A basis set with diffuse functions, such as 6-31+G(d,p), is advisable.
-
Procedure:
-
Using the optimized ground-state geometry, perform a TD-DFT calculation to compute the vertical excitation energies and oscillator strengths for a number of low-lying excited states.
-
-
Output Analysis:
-
The calculated excitation energies and oscillator strengths can be used to simulate the UV-Visible absorption spectrum.
-
Experimental Protocols: Application in Suzuki-Miyaura Coupling
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. A general experimental protocol for a typical Suzuki-Miyaura coupling is provided below.[6][7][8][9][10]
5.1. General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup:
-
To a Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.1 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equivalents), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equivalents).
-
-
Solvent Addition:
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or DMF) and water.
-
-
Degassing:
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-30 minutes, or by subjecting the flask to several cycles of vacuum and backfilling with an inert gas. This is crucial to prevent the oxidation of the palladium(0) catalyst.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Workup:
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired coupled product.
-
Conclusion
This compound is a molecule of significant interest for the development of novel organic materials. While experimental data on its properties and reactivity are available, dedicated theoretical studies are lacking. This guide has consolidated the existing information and proposed a detailed computational workflow that can be employed to thoroughly investigate its electronic and photophysical properties. The provided synthetic and experimental protocols further enhance its utility as a resource for researchers in the field. It is anticipated that the application of such theoretical studies will accelerate the rational design of new materials based on this versatile molecular scaffold.
References
- 1. Design and Color Prediction of Anthracene-Based Dyes Based on Quantum Chemical Calculations [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. DFT study of the electronic structure of anthracene derivatives in their neutral, anion and cation forms | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Potential Research Frontiers for 10-(2-Naphthyl)anthracene-9-boronic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-(2-Naphthyl)anthracene-9-boronic acid, a polycyclic aromatic hydrocarbon functionalized with a boronic acid moiety, stands as a versatile building block with significant untapped potential in materials science and biomedical applications. Its inherent fluorescence, coupled with the reactive nature of the boronic acid group, opens avenues for research in organic light-emitting diodes (OLEDs), fluorescent chemosensors, and targeted drug delivery systems. This technical guide elucidates the core properties of this compound and outlines promising research directions, complete with detailed experimental protocols and data presented for comparative analysis.
Core Compound Properties
This compound is a solid, typically appearing as a white to light yellow powder or crystalline flakes.[1] Its chemical structure combines the rigid, planar, and fluorescent anthracene-naphthyl core with a versatile boronic acid group, making it a prime candidate for Suzuki coupling reactions to create more complex organic molecules.[2]
| Property | Value | Source |
| CAS Number | 597554-03-5 | [3][4] |
| Molecular Formula | C₂₄H₁₇BO₂ | [1][3] |
| Molecular Weight | 348.21 g/mol | [1] |
| Purity (typical) | ≥97% (HPLC) | [1] |
Potential Research Area 1: Advanced Materials for Organic Light-Emitting Diodes (OLEDs)
The anthracene core is a well-established chromophore for blue light emission in OLEDs. The strategic placement of a naphthyl group and a boronic acid handle on the anthracene scaffold allows for the synthesis of novel, high-performance host and emitter materials for blue OLEDs. The boronic acid functionality is particularly useful for engaging in Suzuki coupling reactions to introduce various aryl groups, thereby tuning the photophysical and electronic properties of the final material.
A study by Kang and co-workers detailed the synthesis of a series of bulky, aryl-substituted asymmetric anthracene derivatives for use as blue host materials in OLEDs, using this compound as a key precursor.[5]
Photophysical Properties of a Derivative
| Property | Value |
| Emission Maximum (λem) | 420 nm |
| HOMO Energy Level | 5.5 eV |
| LUMO Energy Level | 2.5 eV |
These properties are indicative of a material well-suited for blue emission in OLEDs. The high glass transition temperatures (84–153 °C) of these derivatives also suggest good thermal stability, a critical factor for device longevity.[5]
Experimental Protocol: Synthesis of Asymmetric Anthracene Derivatives via Suzuki Coupling
This protocol is adapted from the work of Kang et al. and outlines the general procedure for the Suzuki coupling of this compound with an aryl halide.[5]
Materials:
-
This compound
-
Aryl halide (e.g., 1-(3-iodophenyl)naphthalene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas
Procedure:
-
In a round-bottom flask, dissolve this compound (1.2 equivalents) and the aryl halide (1.0 equivalent) in a 3:1 mixture of toluene and ethanol.
-
Add Pd(OAc)₂ (0.05 equivalents) and PPh₃ (0.2 equivalents) to the solution.
-
Add a 2M aqueous solution of K₂CO₃ (2.0 equivalents).
-
Deoxygenate the mixture by bubbling with argon or nitrogen for 20-30 minutes.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) under an inert atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and add deionized water.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired asymmetric anthracene derivative.
Experimental Workflow: OLED Fabrication
The following workflow illustrates the general steps for fabricating a multilayered OLED device using a newly synthesized anthracene derivative as the host material in the emissive layer.
Caption: General workflow for the fabrication of an organic light-emitting diode.
Potential Research Area 2: Fluorescent Chemosensors for Saccharide Detection
The boronic acid moiety is well-known for its ability to reversibly bind with cis-diols, which are common structural motifs in saccharides like glucose and fructose.[6][7] This interaction can modulate the photophysical properties of a fluorescent molecule, leading to a change in fluorescence intensity or a shift in the emission wavelength. The highly fluorescent anthracene-naphthyl core of the title compound makes it an excellent candidate for the development of "turn-on" or ratiometric fluorescent sensors for saccharides.
Proposed Sensing Mechanism
The sensing mechanism would likely involve photoinduced electron transfer (PET). In the unbound state, the lone pair of electrons on the nitrogen atom of a proximate amine group (if incorporated into the design) could quench the fluorescence of the anthracene core. Upon binding of a saccharide to the boronic acid, the boron center becomes more electron-deficient, which is expected to inhibit the PET process and restore fluorescence.
Caption: Proposed photoinduced electron transfer (PET) mechanism for saccharide sensing.
Experimental Protocol: Fluorescence Titration for Saccharide Binding
This protocol describes a general method for evaluating the binding affinity of a boronic acid-based fluorescent sensor with a saccharide.
Materials:
-
This compound derivative (e.g., with a proximal amine)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Stock solutions of various saccharides (e.g., glucose, fructose, galactose)
-
Fluorometer
Procedure:
-
Prepare a stock solution of the fluorescent sensor in a suitable solvent (e.g., DMSO) and dilute it with PBS (pH 7.4) to a final concentration in the low micromolar range.
-
Record the fluorescence emission spectrum of the sensor solution.
-
Incrementally add small aliquots of the saccharide stock solution to the sensor solution.
-
After each addition, gently mix the solution and allow it to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum after each addition.
-
Plot the change in fluorescence intensity at the emission maximum against the saccharide concentration.
-
Analyze the titration data using a suitable binding model (e.g., 1:1 binding isotherm) to determine the association constant (Kₐ).
Potential Research Area 3: Boronic Acid-Functionalized Nanoparticles for Targeted Drug Delivery
Boronic acids can also serve as targeting ligands for drug delivery systems. Sialic acid, which is overexpressed on the surface of many cancer cells, contains a cis-diol that can be recognized by boronic acids.[8] Therefore, nanoparticles functionalized with this compound could potentially be used to target and deliver therapeutic agents to cancer cells. The inherent fluorescence of the anthracene-naphthyl core would also allow for simultaneous imaging and tracking of the nanoparticles.
Logical Relationship: Targeted Drug Delivery and Imaging
Caption: Logical flow of targeted drug delivery and imaging using boronic acid-functionalized nanoparticles.
Experimental Protocol: Preparation of Boronic Acid-Functionalized Polymeric Nanoparticles
This protocol provides a general method for preparing drug-loaded, boronic acid-functionalized nanoparticles via nanoprecipitation.
Materials:
-
Amphiphilic block copolymer (e.g., PLGA-PEG)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-Hydroxysuccinimide)
-
Therapeutic drug (e.g., Doxorubicin)
-
Acetone
-
Deionized water
Procedure:
-
Functionalization of the polymer: React the terminal carboxylic acid group of the PLGA-PEG copolymer with the hydroxyl groups of the boronic acid using EDC/NHS chemistry to form a PLGA-PEG-boronic acid conjugate.
-
Nanoparticle formation: Dissolve the PLGA-PEG-boronic acid conjugate and the therapeutic drug in a water-miscible organic solvent like acetone.
-
Add this organic solution dropwise to a vigorously stirring aqueous solution.
-
The polymer and drug will precipitate to form nanoparticles as the organic solvent diffuses into the water.
-
Stir the nanoparticle suspension overnight at room temperature to allow for the complete evaporation of the organic solvent.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Wash the nanoparticles several times with deionized water to remove any unencapsulated drug and unreacted reagents.
-
Resuspend the purified nanoparticles in a suitable buffer for characterization and in vitro/in vivo studies.
Conclusion
This compound is a promising platform molecule for the development of advanced functional materials. Its utility in the synthesis of high-performance blue OLED materials has been demonstrated, and its potential in the fields of fluorescent saccharide sensing and targeted drug delivery is significant. The experimental protocols and research directions outlined in this guide are intended to serve as a foundation for further investigation into the rich and varied chemistry of this versatile compound. Further research is warranted to fully characterize its photophysical properties and to explore its application in these and other emerging technologies.
References
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. aobchem.com [aobchem.com]
- 4. This compound | C24H17BO2 | CID 23088556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Asymmetric anthracene-based blue host materials: synthesis and electroluminescence properties of 9-(2-naphthyl)-10-arylanthracenes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]
- 8. Fabrication of boronic acid-functionalized nanoparticles via boronic acid–diol complexation for drug delivery - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: 10-(2-Naphthyl)anthracene-9-boronic Acid in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-(2-Naphthyl)anthracene-9-boronic acid is a key building block in the development of advanced materials for organic light-emitting diodes (OLEDs). Its rigid, planar anthracene core combined with the bulky naphthyl substituent provides a unique molecular architecture that is highly desirable for creating efficient and stable blue-emitting host materials. This document provides detailed application notes on its use, protocols for the synthesis of derivative host materials, and the fabrication of OLED devices.
Application Notes
The primary application of this compound in the field of OLEDs is as a precursor for the synthesis of asymmetric, bulky blue host materials. These materials are crucial components of the emissive layer in blue OLEDs, which are essential for full-color displays and white lighting applications.
The rationale for using this compound lies in its ability to undergo Suzuki coupling reactions with various aryl halides. This versatility allows for the facile introduction of different aryl groups at the 10-position of the anthracene core, enabling the fine-tuning of the resulting material's photophysical and electrochemical properties. The asymmetric and bulky nature of the synthesized host materials helps to prevent intermolecular interactions such as π-π stacking in the solid state. This morphological stability leads to the formation of stable amorphous films, which is critical for preventing crystallization and ensuring long device lifetimes.
Materials derived from this compound often exhibit high glass transition temperatures (Tg), indicating good thermal stability, a crucial factor for the operational longevity of OLED devices. Furthermore, these host materials can be designed to have wide energy gaps and appropriate highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to facilitate efficient charge injection and transport, and to confine excitons within the emissive layer when doped with a suitable blue-emitting guest molecule.
Quantitative Data Presentation
The performance of OLEDs is highly dependent on the specific device architecture and the materials used. Below is a summary of the performance of a blue OLED device utilizing a host material synthesized from this compound.
| Parameter | Value | Conditions |
| Host Material | 9-(2-naphthyl)-10-(3-(1-naphthyl)phenyl)anthracene | Synthesized via Suzuki coupling |
| Dopant | 9% blue fluorescent dopant | - |
| Luminous Current Efficiency | 9.9 cd A⁻¹ | at 20 mA cm⁻² |
| Power Efficiency | 6.3 lm W⁻¹ | at 20 mA cm⁻² |
| Color Coordinates (CIE 1931) | (0.14, 0.18) | Deep blue emission |
| Device Lifetime (t₅₀) | 932 hours | at an initial luminance of 3000 cd m⁻² |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible two-step synthesis based on common organic chemistry transformations.
Step 1: Synthesis of 9-Bromo-10-(2-naphthyl)anthracene
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 9-(2-naphthyl)anthracene in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Bromination: Slowly add a solution of N-bromosuccinimide (NBS) in DMF to the reaction mixture at room temperature, while stirring. The reaction should be protected from light.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture into water to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water and then with a small amount of cold methanol. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/methanol) to yield 9-bromo-10-(2-naphthyl)anthracene as a solid.[1]
Step 2: Synthesis of this compound
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 9-bromo-10-(2-naphthyl)anthracene in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise while maintaining the temperature.
-
Borylation: After stirring at -78 °C for a defined period, add triisopropyl borate dropwise to the reaction mixture.
-
Quenching and Hydrolysis: Allow the reaction to warm to room temperature and then quench by the slow addition of an aqueous solution of hydrochloric acid (HCl).
-
Extraction and Purification: Extract the product into an organic solvent like diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford this compound.
Protocol 2: Synthesis of a Blue Host Material via Suzuki Coupling
This protocol details the synthesis of 9-(2-naphthyl)-10-(3-(1-naphthyl)phenyl)anthracene.
-
Reactants: Combine this compound, 1-(3-iodophenyl)naphthalene, a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., aqueous potassium carbonate) in a mixture of toluene and ethanol.
-
Reaction Conditions: Reflux the mixture under an inert atmosphere for 24-48 hours.
-
Monitoring: Track the reaction progress using TLC.
-
Work-up: After completion, cool the reaction mixture and add water. Extract the product with an organic solvent such as dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under vacuum. Purify the crude product by column chromatography on silica gel to obtain the final blue host material.
Protocol 3: Fabrication of a Multilayer OLED Device
This protocol describes the fabrication of a blue OLED using the synthesized host material by vacuum thermal evaporation.
-
Substrate Cleaning:
-
Ultrasonically clean indium tin oxide (ITO) coated glass substrates sequentially in a cleaning agent solution, deionized water, and isopropyl alcohol.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the ITO surface with UV-ozone for a few minutes to improve the work function and remove organic residues.
-
-
Layer Deposition:
-
Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Sequentially deposit the following layers onto the ITO anode:
-
Hole Injection Layer (HIL): e.g., DNTPD (N,N'-diphenyl-N,N'-bis(4'-(N,N-diphenylamino)-[1,1'-biphenyl]-4-yl)-[1,1':4',1''-terphenyl]-4,4''-diamine).
-
Hole Transport Layer (HTL): e.g., NPB (N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine).
-
Emissive Layer (EML): Co-evaporate the synthesized blue host material (e.g., 9-(2-naphthyl)-10-(3-(1-naphthyl)phenyl)anthracene) and a blue fluorescent dopant at a specific doping concentration (e.g., 9%).
-
Electron Transport Layer (ETL): e.g., PyPySPyPy (2,7-bis(dipyridin-2-yl)-9,9'-spirobi[fluorene]).
-
Electron Injection Layer (EIL): e.g., Lithium Fluoride (LiF).
-
-
The thickness of each layer should be precisely controlled using a quartz crystal microbalance.
-
-
Cathode Deposition:
-
Deposit a layer of Aluminum (Al) as the cathode through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
To prevent degradation from moisture and oxygen, encapsulate the device in a glove box using a UV-curable epoxy and a glass lid.
-
Visualizations
Caption: Synthesis of a blue host material via Suzuki coupling.
Caption: OLED fabrication workflow and device structure.
References
Application Notes and Protocols: 10-(2-Naphthyl)anthracene-9-boronic acid as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-(2-Naphthyl)anthracene-9-boronic acid is a fluorescent probe with a core structure composed of anthracene, a well-known fluorophore, functionalized with a naphthyl group and a boronic acid moiety. The anthracene core provides the intrinsic fluorescence, while the boronic acid group serves as a versatile recognition site for specific analytes. This combination allows for the development of "turn-on" or ratiometric fluorescent sensors for biologically relevant molecules such as reactive oxygen species (ROS) and saccharides. The naphthyl group substitution can further modulate the photophysical properties of the anthracene fluorophore. These application notes provide an overview of the potential applications and detailed protocols for utilizing this compound as a fluorescent probe in research and drug development.
Principle of Detection
The utility of this compound as a fluorescent probe is primarily based on the chemical reactivity of the boronic acid group. Boronic acids are known to interact with specific analytes, leading to a change in the electronic properties of the molecule and, consequently, its fluorescence output. Two primary detection mechanisms are anticipated for this probe:
-
Detection of Reactive Oxygen Species (ROS): Arylboronic acids undergo oxidative cleavage in the presence of certain ROS, particularly hydrogen peroxide (H₂O₂). This reaction converts the boronic acid into a hydroxyl group. This transformation alters the electronic nature of the substituent on the anthracene core, which can lead to a significant change in fluorescence intensity, often resulting in a "turn-on" response.
-
Detection of Saccharides: Boronic acids can reversibly form cyclic esters with 1,2- or 1,3-diols, which are common structural motifs in saccharides like glucose. This binding event can modulate the fluorescence of the anthracene fluorophore through mechanisms such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), leading to a detectable change in the fluorescence signal.[1]
Data Presentation
Due to the limited availability of specific experimental data for this compound as a fluorescent probe for biological analytes, the following tables provide a summary of its known photophysical properties and expected performance based on analogous anthracene and boronic acid-based probes.
Table 1: Photophysical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₄H₁₇BO₂ | [2] |
| Molecular Weight | 348.21 g/mol | [2] |
| Emission Wavelength (λem) | ~420 nm (in solution) | [3] |
| Excitation Wavelength (λex) | Expected in the UV-A range (~350-390 nm) | Inferred from anthracene derivatives |
| Quantum Yield (ΦF) | Expected to be in the range of 0.3 - 0.9 for blue-emitting anthracene derivatives | [4] |
| Color of Emission | Deep Blue | [3] |
Table 2: Anticipated Performance as a Fluorescent Probe
| Analyte | Expected Mechanism | Anticipated Fluorescence Change | Potential Applications |
| Hydrogen Peroxide (H₂O₂) | Oxidative Cleavage of Boronic Acid | Fluorescence "Turn-On" | Detection of oxidative stress in cells and tissues.[5][6] |
| Saccharides (e.g., Glucose) | Reversible Cyclic Ester Formation | Fluorescence Modulation (Increase or Decrease) | Monitoring glucose levels in biological fluids or cells.[7][8] |
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound as a fluorescent probe. Optimization of probe concentration, incubation time, and buffer conditions is recommended for specific applications.
Protocol 1: In Vitro Detection of Hydrogen Peroxide
Objective: To detect hydrogen peroxide in an aqueous solution using this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydrogen peroxide (H₂O₂) solution (freshly prepared)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Probe Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in DMSO.
-
Working Solution Preparation: Dilute the stock solution in PBS (pH 7.4) to a final concentration of 10 µM.
-
Baseline Fluorescence Measurement: Transfer the working solution to a quartz cuvette and measure the baseline fluorescence spectrum using an excitation wavelength of approximately 380 nm and recording the emission from 400 nm to 600 nm.
-
Addition of Hydrogen Peroxide: Add a known concentration of H₂O₂ to the cuvette (e.g., final concentration of 100 µM).
-
Incubation: Incubate the solution at room temperature for 15-30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence spectrum again under the same conditions. A significant increase in fluorescence intensity at around 420 nm is expected.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of H₂O₂ concentration to generate a calibration curve.
Protocol 2: Detection of Hydrogen Peroxide in Living Cells
Objective: To visualize changes in intracellular hydrogen peroxide levels using this compound.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cells cultured on glass-bottom dishes or coverslips
-
Hydrogen peroxide (H₂O₂) or other ROS-inducing agent
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue channel)
Procedure:
-
Cell Culture: Culture cells to the desired confluency on a suitable imaging substrate.
-
Probe Loading: a. Prepare a working solution of the probe by diluting the stock solution in cell culture medium to a final concentration of 5-10 µM. b. Remove the culture medium from the cells and wash once with warm PBS. c. Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
Washing: Remove the loading solution and wash the cells 2-3 times with warm PBS or culture medium to remove any unbound probe.
-
Cellular Imaging (Baseline): Image the cells using a fluorescence microscope. Use an excitation wavelength around 380 nm and collect the emission around 420 nm.
-
Stimulation: Treat the cells with H₂O₂ or another stimulus to induce ROS production.
-
Time-Lapse Imaging: Acquire images at different time points after stimulation to monitor the change in intracellular fluorescence. An increase in blue fluorescence intensity is expected in response to increased H₂O₂ levels.
Protocol 3: In Vitro Detection of Saccharides
Objective: To detect the presence of a specific saccharide (e.g., glucose) in an aqueous solution.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Buffer solution (e.g., Phosphate buffer, pH 7.4)
-
Saccharide stock solution (e.g., 1 M Glucose in buffer)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Working Solution Preparation: Prepare a 10 µM working solution of the probe in the buffer.
-
Baseline Measurement: Measure the baseline fluorescence of the probe solution.
-
Saccharide Titration: a. Add small aliquots of the saccharide stock solution to the cuvette to achieve a range of final concentrations (e.g., 1 mM to 100 mM). b. After each addition, mix thoroughly and allow the solution to equilibrate for 5-10 minutes. c. Measure the fluorescence spectrum.
-
Data Analysis: Plot the change in fluorescence intensity at the emission maximum against the saccharide concentration to determine the binding affinity.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Generalized mechanism of ROS detection by the boronic acid probe.
Caption: Generalized mechanism of saccharide detection by the boronic acid probe.
Caption: Workflow for using the probe in live cell imaging experiments.
Safety and Handling
-
This compound should be handled in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Store the compound in a cool, dry place, protected from light.
-
For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Troubleshooting
-
Low signal-to-noise ratio: Increase probe concentration or incubation time. Ensure the excitation and emission wavelengths are optimized.
-
High background fluorescence: Ensure cells are washed thoroughly after probe loading. Check for autofluorescence from the medium or cells.
-
Cell toxicity: Perform a cytotoxicity assay to determine the optimal non-toxic concentration of the probe. Reduce probe concentration or incubation time.
Conclusion
This compound is a promising fluorescent probe for the detection of reactive oxygen species and saccharides. Its anthracene core provides favorable photophysical properties for fluorescence-based assays. The protocols and information provided herein serve as a guide for researchers to explore the applications of this probe in various biological and chemical sensing contexts. Further characterization of its specific performance with different analytes will be valuable for expanding its utility in research and drug development.
References
- 1. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C24H17BO2 | CID 23088556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Asymmetric anthracene-based blue host materials: synthesis and electroluminescence properties of 9-(2-naphthyl)-10-arylanthracenes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Quantum yield in blue-emitting anthracene derivatives: vibronic coupling density and transition dipole moment density - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. acsu.buffalo.edu [acsu.buffalo.edu]
- 6. Boronate-Based Fluorescent Probes: Imaging Hydrogen Peroxide in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Selective Sugar Recognition by Anthracene-Type Boronic Acid Fluorophore/Cyclodextrin Supramolecular Complex Under Physiological pH Condition [frontiersin.org]
Application Notes and Protocols for Suzuki Coupling with 10-(2-Naphthyl)anthracene-9-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides a detailed protocol for the use of 10-(2-Naphthyl)anthracene-9-boronic acid in Suzuki coupling reactions. This sterically hindered boronic acid is a valuable building block for the synthesis of asymmetric anthracene derivatives, which are of significant interest in the development of advanced materials, particularly for organic light-emitting diodes (OLEDs). The protocol is based on established literature procedures for the synthesis of bulky, asymmetric blue host materials.[1]
The inherent steric hindrance of the this compound requires careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent system, to achieve high yields. The following sections provide a summary of reaction conditions from relevant literature, a detailed experimental protocol, and graphical representations of the workflow and catalytic cycle.
Data Presentation: Reaction Parameters for Suzuki Coupling
The following table summarizes the reaction conditions for the Suzuki coupling of this compound with various aryl iodides, as reported in the synthesis of asymmetric anthracene-based blue host materials.
| Entry | Aryl Iodide Coupling Partner | Product | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-(3-Iodophenyl)naphthalene | 9-(2-Naphthyl)-10-(3-(1-naphthyl)phenyl)anthracene | Pd(PPh₃)₄ (5) | - | 2M aq. Na₂CO₃ | Toluene/Ethanol | 100 | 12 | 85 |
| 2 | 1-(3-Iodo-2-methylphenyl)naphthalene | 9-(2-Naphthyl)-10-(2-methyl-3-(1-naphthyl)phenyl)anthracene | Pd(PPh₃)₄ (5) | - | 2M aq. Na₂CO₃ | Toluene/Ethanol | 100 | 12 | 82 |
| 3 | 2,5-Diiodo-1,1'-biphenyl | 9-(2-Naphthyl)-10-(2,5-diphenyl)phenyl)anthracene | Pd(PPh₃)₄ (5) | - | 2M aq. Na₂CO₃ | Toluene/Ethanol | 100 | 12 | 78 |
| 4 | 1-(3-Iodo-4-methylphenyl)naphthalene | 9-(2-Naphthyl)-10-(4-methyl-3-(1-naphthyl)phenyl)anthracene | Pd(PPh₃)₄ (5) | - | 2M aq. Na₂CO₃ | Toluene/Ethanol | 100 | 12 | 88 |
| 5 | 1-(3-Iodo-4-phenylphenyl)naphthalene | 9-(2-Naphthyl)-10-(4-phenyl-3-(1-naphthyl)phenyl)anthracene | Pd(PPh₃)₄ (5) | - | 2M aq. Na₂CO₃ | Toluene/Ethanol | 100 | 12 | 80 |
Experimental Protocol: Synthesis of 9-(2-Naphthyl)-10-(3-(1-naphthyl)phenyl)anthracene
This protocol describes the synthesis of a representative asymmetric anthracene derivative via a Suzuki coupling reaction.
Materials:
-
This compound
-
1-(3-Iodophenyl)naphthalene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized Water
-
Ethyl Acetate
-
Hexanes
-
Magnesium Sulfate (MgSO₄)
-
Celite
Equipment:
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with heating mantle
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.2 equivalents), 1-(3-Iodophenyl)naphthalene (1.0 equivalent), and tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask.
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 15-20 minutes to create an inert atmosphere.
-
Base Addition: Add a 2M aqueous solution of sodium carbonate (2.0 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 12 hours under a nitrogen or argon atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final product as a solid.
Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
References
Application Notes and Protocols for 10-(2-Naphthyl)anthracene-9-boronic acid in Suzuki-Miyaura Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
10-(2-Naphthyl)anthracene-9-boronic acid is a key organic intermediate utilized in the synthesis of complex aromatic compounds.[1] Its primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[2][3] This protocol provides a detailed experimental setup for reactions involving this versatile building block, with a focus on the synthesis of asymmetric anthracene derivatives, which are of significant interest in the development of materials for organic light-emitting diodes (OLEDs).[2][4]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₄H₁₇BO₂[5] |
| Molar Mass | 348.2 g/mol [5] |
| Appearance | White to light yellow powder/crystal[1][6] |
| Solubility | Soluble in Methanol[1][6] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C[1][6] |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., 1-(3-iodophenyl)naphthalene derivatives)[2]
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])[3]
-
Base (e.g., 2 M aqueous Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃))[3][7]
-
Solvents: Toluene and Tetrahydrofuran (THF)[3]
-
Reaction vessel (e.g., three-necked round-bottomed flask)
-
Stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, combine this compound and the desired aryl halide.
-
Catalyst and Base Addition: Add the palladium catalyst (typically 0.5-5 mol%) and the aqueous base.
-
Solvent Addition: Add the organic solvents, such as a mixture of toluene and THF.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (Nitrogen or Argon) to remove oxygen.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from several hours to 48 hours.[7]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction with water or a dilute acid solution.
-
Extract the product with an organic solvent (e.g., CH₂Cl₂).
-
Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄).
-
Remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired compound.[7]
Quantitative Data from Literature
The following table summarizes reaction conditions and yields from a representative Suzuki-Miyaura coupling reaction involving an arylboronic acid and an aryl halide, which can be adapted for this compound.
| Reactant A (Aryl Halide) | Reactant B (Boronic Acid) | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1.00 mmol | 1.50 mmol | P1 (1.0–1.5) | K₃PO₄ (2.00 mmol) | Dioxane/H₂O (4:1) | 60 | 5-8 | 91-99[8] |
| 1.00 mmol | 2.00 mmol | P1 (6–7) | K₃PO₄ (2.00 mmol) | Dioxane/H₂O (4:1) | 100 | 24 | -[8] |
| 11.66 mmol (9-bromoanthracene) | 17.49 mmol (Phenylboronic acid) | Pd(PPh₃)₄ (0.12 mmol) | K₂CO₃ (2 M, 16 mL) | Toluene/Ethanol | Reflux | 48 | 81.9[7] |
| 1.0 mmol (9,10-dibromoanthracene) | 1.5 mmol (Aryl boronic acid) | Palladacycle IA (0.5) | K₂CO₃ (2.0 mmol) | THF/H₂O (1:1) | 60 | 12 | -[9] |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for a Suzuki-Miyaura cross-coupling reaction and a simplified representation of the catalytic cycle.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound may cause skin and serious eye irritation.[5]
-
Palladium catalysts are toxic and should be handled with care.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
References
- 1. chembk.com [chembk.com]
- 2. Asymmetric anthracene-based blue host materials: synthesis and electroluminescence properties of 9-(2-naphthyl)-10-arylanthracenes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Recent advances in the syntheses of anthracene derivatives [beilstein-journals.org]
- 5. This compound | C24H17BO2 | CID 23088556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. rsc.org [rsc.org]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Materials Synthesized from 10-(2-Naphthyl)anthracene-9-boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the photophysical properties and potential applications of a series of asymmetric blue-emitting organic materials synthesized from 10-(2-Naphthyl)anthracene-9-boronic acid. The information is intended to guide researchers in the fields of materials science, organic electronics, and drug development in utilizing these compounds for the fabrication of Organic Light-Emitting Diodes (OLEDs) and other optoelectronic applications.
Introduction
Materials derived from this compound represent a class of asymmetric 9,10-diarylanthracene derivatives that exhibit promising photophysical properties for applications in blue organic light-emitting diodes (OLEDs). The strategic introduction of a naphthyl group at the 10-position and various aryl substituents at the 9-position of the anthracene core allows for the fine-tuning of their electronic and photophysical characteristics. These materials typically serve as blue host materials in the emissive layer of OLEDs, demonstrating high thermal stability and efficient blue emission. This document outlines their key photophysical data, synthesis protocols, and a representative OLED fabrication workflow.
Data Presentation
The following tables summarize the key photophysical and thermal properties of a series of asymmetric anthracene derivatives synthesized from this compound.
Table 1: Photophysical Properties in Solution
| Compound ID | Aryl Substituent at 9-position | Absorption λmax (nm) | Emission λmax (nm) | HOMO (eV) | LUMO (eV) |
| 1 | 3-(1-Naphthyl)phenyl | 378, 400 | 420 | -5.5 | -2.5 |
| 2 | 3-(1-Naphthyl)-6-methylphenyl | 379, 401 | 420 | -5.5 | -2.5 |
| 3 | 3-(1-Naphthyl)-2-methylphenyl | 379, 401 | 420 | -5.5 | -2.5 |
| 4 | 2,5-Diphenylphenyl | 382, 405 | 420 | -5.5 | -2.5 |
| 5 | 3,5-Diphenylphenyl | 379, 401 | 420 | -5.5 | -2.5 |
| 6 | 3-(1-Naphthyl)-6-phenylphenyl | 379, 401 | 420 | -5.5 | -2.5 |
Data sourced from solution-based measurements and electrochemical analysis[1].
Table 2: Solid-State Photoluminescence and Thermal Properties
| Compound ID | Aryl Substituent at 9-position | Solid-State PL λmax (nm) | Bathochromic Shift (nm) | Glass Transition Temp. (Tg, °C) |
| 1 | 3-(1-Naphthyl)phenyl | 450 | 30 | 126 |
| 2 | 3-(1-Naphthyl)-6-methylphenyl | 446 | 26 | 135 |
| 3 | 3-(1-Naphthyl)-2-methylphenyl | 445 | 25 | 153 |
| 4 | 2,5-Diphenylphenyl | 461 | 41 | 84 |
| 5 | 3,5-Diphenylphenyl | 438 | 18 | 129 |
| 6 | 3-(1-Naphthyl)-6-phenylphenyl | 439 | 19 | 142 |
The bathochromic shift is the difference between the emission maximum in the solid state and in solution[1].
Table 3: Electroluminescence Performance of a Representative OLED Device
| Host Material | Dopant | Current Efficiency (cd/A) at 20 mA/cm² | Power Efficiency (lm/W) at 20 mA/cm² | CIE Coordinates (x, y) |
| Compound 1 | Blue Phosphorescent Dopant | 9.9 | 6.3 | (0.14, 0.18) |
Device Structure: ITO/DNTPD/NPD/Host:Dopant (9%)/PyPySPyPy/LiF/Al[1].
Experimental Protocols
Synthesis of Asymmetric 9-(2-Naphthyl)-10-arylanthracenes via Suzuki Coupling
This protocol describes a general procedure for the synthesis of the target compounds.
Materials:
-
This compound
-
Appropriate aryl halide (e.g., 1-(3-iodophenyl)naphthalene for Compound 1 )
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., aqueous sodium carbonate solution)
-
Solvent mixture (e.g., Toluene and Tetrahydrofuran (THF))
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the corresponding aryl halide (1.1 equivalents) in a mixture of toluene and THF.
-
Add an aqueous solution of sodium carbonate (2 M, 2.0 equivalents).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 30 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired asymmetric 9-(2-Naphthyl)-10-arylanthracene derivative.
Photophysical Characterization
UV-Vis Absorption and Photoluminescence Spectroscopy:
-
Prepare dilute solutions of the synthesized compounds in a suitable solvent (e.g., dichloromethane or toluene) with a concentration in the range of 10⁻⁵ to 10⁻⁶ M.
-
Record the UV-Vis absorption spectra using a spectrophotometer.
-
Measure the photoluminescence (PL) spectra using a spectrofluorometer, exciting the samples at their respective absorption maxima.
-
For solid-state PL measurements, prepare thin films of the materials by spin-coating or thermal evaporation onto a quartz substrate and measure the emission spectra.
Determination of HOMO and LUMO Energy Levels:
-
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be determined using cyclic voltammetry (CV).
-
Perform CV measurements in a three-electrode cell setup with a working electrode (e.g., glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).
-
Use a suitable electrolyte solution (e.g., 0.1 M tetrabutylammonium perchlorate in anhydrous acetonitrile).
-
Record the oxidation and reduction potentials of the compounds.
-
Calculate the HOMO and LUMO energy levels from the onset potentials of oxidation and reduction, respectively, relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.
Visualizations
Synthetic Pathway
The following diagram illustrates the general synthetic route to the asymmetric 9-(2-Naphthyl)-10-arylanthracenes.
Caption: Synthetic route via Suzuki coupling reaction.
Experimental Workflow for OLED Fabrication and Characterization
This diagram outlines the key steps in fabricating and testing an OLED device using the synthesized materials.
Caption: Workflow for OLED fabrication and testing.
Energy Level Diagram and Charge Injection/Transport in OLED
This diagram illustrates the energy level alignment and the process of charge injection, transport, and recombination within a representative blue OLED device utilizing Compound 1 as the host material.
Caption: OLED energy levels and charge transport.
References
Application Notes and Protocols: 10-(2-Naphthyl)anthracene-9-boronic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-(2-Naphthyl)anthracene-9-boronic acid is a versatile building block in organic synthesis, prized for its rigid, planar structure and its embedded chromophoric units of naphthalene and anthracene. This combination of properties makes it a valuable precursor for the synthesis of advanced materials with tailored optoelectronic properties. Its primary application lies in the construction of complex polycyclic aromatic hydrocarbons (PAHs) through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. These resulting molecules are of significant interest in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other functional organic materials. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of materials for OLEDs and its potential application in fluorescent sensors.
Application 1: Synthesis of Blue-Emitting Host Materials for Organic Light-Emitting Diodes (OLEDs)
This compound is a key precursor in the synthesis of asymmetric anthracene-based host materials for high-performance blue OLEDs. The bulky naphthyl and aryl substituents introduced via Suzuki-Miyaura coupling serve to prevent intermolecular aggregation (π-π stacking) in the solid state, which is crucial for maintaining high photoluminescence quantum yields and achieving good device stability.
A notable application is the synthesis of 9-(2-naphthyl)-10-arylanthracenes, which have demonstrated excellent performance as host materials in blue OLEDs.[1]
Experimental Protocol: Synthesis of 9-(2-naphthyl)-10-(3-(1-naphthyl)phenyl)anthracene via Suzuki-Miyaura Coupling
This protocol is adapted from the synthesis of asymmetric anthracene derivatives for OLED applications.[1]
Materials:
-
This compound
-
1-(3-Iodophenyl)naphthalene
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents), 1-(3-iodophenyl)naphthalene (1.0 equivalent), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 15-20 minutes to ensure an inert atmosphere.
-
Solvent Addition: Add degassed toluene and a small amount of degassed water (e.g., toluene:water 10:1 v/v) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add deionized water and extract the product with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 9-(2-naphthyl)-10-(3-(1-naphthyl)phenyl)anthracene.
Data Presentation: Properties of a Synthesized Asymmetric Anthracene Derivative
The following tables summarize the photophysical, electrochemical, and OLED device performance data for a representative asymmetric anthracene host material synthesized from this compound.[1]
Table 1: Photophysical and Electrochemical Properties [1]
| Property | Value |
| UV-Vis Absorption (λabs, in solution) | 420 nm |
| Photoluminescence (λPL, in solution) | Not Specified |
| Photoluminescence (λPL, in solid state) | Bathochromic shift of 30 nm |
| HOMO Energy Level | -5.5 eV |
| LUMO Energy Level | -2.5 eV |
| Glass Transition Temperature (Tg) | 84-153 °C |
Table 2: OLED Device Performance [1]
| Parameter | Value |
| Luminous Efficiency (at 20 mA cm⁻²) | 9.9 cd A⁻¹ |
| Power Efficiency (at 20 mA cm⁻²) | 6.3 lm W⁻¹ |
| CIE Color Coordinates (x, y) | (0.14, 0.18) |
| Device Lifetime (at L₀ = 3000 cd m⁻²) | 932 hours |
Experimental Protocol: Fabrication of a Multilayer OLED Device
This is a general protocol for the fabrication of a multilayer OLED device, incorporating the synthesized host material. The specific device architecture is based on that reported for the asymmetric anthracene host.[1]
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Synthesized host material (e.g., 9-(2-naphthyl)-10-(3-(1-naphthyl)phenyl)anthracene)
-
Dopant material (e.g., a suitable blue-emitting dopant)
-
Hole injection layer (HIL) material (e.g., DNTPD)
-
Hole transport layer (HTL) material (e.g., NPD)
-
Electron transport layer (ETL) material (e.g., PyPySPyPy)
-
Electron injection layer (EIL) material (e.g., Lithium Fluoride, LiF)
-
Cathode material (e.g., Aluminum, Al)
-
High-vacuum thermal evaporation system
-
Substrate cleaning solutions and equipment
Procedure:
-
Substrate Preparation: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat them with UV-ozone immediately before use.
-
Layer Deposition: Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber. Deposit the organic and inorganic layers sequentially onto the ITO anode under high vacuum (typically < 10⁻⁶ Torr). The deposition rates and thicknesses should be carefully controlled using quartz crystal monitors.
-
Hole Injection Layer (HIL): e.g., DNTPD
-
Hole Transport Layer (HTL): e.g., NPD
-
Emissive Layer (EML): Co-evaporate the synthesized host material and the blue dopant (e.g., 9% doping concentration).
-
Electron Transport Layer (ETL): e.g., PyPySPyPy
-
Electron Injection Layer (EIL): e.g., LiF
-
Cathode: e.g., Al
-
-
Encapsulation: After deposition, encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.
-
Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and device lifetime using appropriate instrumentation.
Application 2: Potential as a Building Block for Fluorescent Chemosensors
Anthracene-based boronic acids are known to be effective fluorescent chemosensors for the detection of various analytes, particularly saccharides.[2][3] The fluorescence of the anthracene unit can be modulated by the binding of an analyte to the boronic acid moiety, often through a photoinduced electron transfer (PET) mechanism. While specific examples utilizing this compound are not extensively detailed in the literature, its structural features suggest its potential as a building block for such sensors. The extended π-system of the naphthylanthracene core could lead to sensors with desirable photophysical properties, such as high quantum yields and emission in the visible region.
Conceptual Application Note
The synthesis of a fluorescent sensor based on this compound would likely involve its functionalization with a recognition unit that can interact with the target analyte. For saccharide sensing, the boronic acid itself acts as the recognition unit. The sensing mechanism would rely on the change in the electronic properties of the boronic acid upon binding to a diol-containing analyte, which in turn would affect the fluorescence of the naphthylanthracene fluorophore. A potential advantage of this building block is the ability to further functionalize the naphthalene or anthracene rings to tune the sensor's solubility, selectivity, and photophysical properties.
Visualizations
References
- 1. Asymmetric anthracene-based blue host materials: synthesis and electroluminescence properties of 9-(2-naphthyl)-10-arylanthracenes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Characterization of 10-(2-Naphthyl)anthracene-9-boronic acid and its Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key analytical techniques for the characterization of 10-(2-Naphthyl)anthracene-9-boronic acid, a vital building block in organic electronics and synthetic chemistry. The following protocols are intended to serve as a guide for researchers to ensure the purity, identity, and quality of this compound and its subsequent reaction products.
Introduction
This compound is an aromatic boronic acid derivative containing extended π-conjugation, making it a valuable precursor for the synthesis of materials with unique photophysical properties. Its applications include organic light-emitting diodes (OLEDs) and fluorescent probes. Accurate characterization is crucial to guarantee the performance and reproducibility of these materials. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Analytical Techniques and Protocols
A logical workflow for the characterization of this compound is essential for a comprehensive analysis. This typically involves initial purity assessment by HPLC, followed by structural confirmation using NMR and MS.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 10-(2-Naphthyl)anthracene-9-boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 10-(2-Naphthyl)anthracene-9-boronic acid synthesis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound and similar sterically hindered arylboronic acids.
Q1: My Miyaura borylation reaction to synthesize the boronic ester precursor has a low yield or fails completely. What are the most common causes?
A1: Low or no yield in a Miyaura borylation of a sterically hindered substrate like 9-bromo-10-(2-naphthyl)anthracene is often due to several factors:
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Inactive Catalyst: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., PdCl₂(dppf)), it must be efficiently reduced in situ. The catalyst or ligands may have degraded due to improper storage or handling.
-
Oxygen Contamination: Oxygen can lead to the oxidative degradation of the palladium catalyst and cause homocoupling of the boronic acid/ester, a common side reaction.
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Poor Solubility: The anthracene-based starting material may have poor solubility in common reaction solvents, leading to a sluggish or incomplete reaction.
-
Inappropriate Base: The choice and quality of the base are critical. The base must be strong enough to facilitate the catalytic cycle but not so strong as to cause degradation. For anhydrous reactions, the base should be finely powdered and completely dry.
-
Substrate Purity: Impurities in the 9-bromo-10-(2-naphthyl)anthracene starting material can interfere with the catalyst.
Q2: I'm observing a significant amount of protodeboronation, where the boronic acid group is replaced by a hydrogen atom. How can I minimize this side reaction?
A2: Protodeboronation is a common side reaction, especially with electron-rich or sterically hindered arylboronic acids. Here are some strategies to mitigate it:
-
Use Anhydrous Conditions: Water is the primary proton source for this side reaction. Ensure all reagents and solvents are scrupulously dried.
-
Choose a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider using weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).
-
Protect the Boronic Acid: In challenging cases, the boronic acid can be converted to a more stable derivative, such as a pinacol ester or a MIDA (N-methyliminodiacetic acid) boronate, which is more resistant to protodeboronation.
Q3: The purification of the final this compound is difficult, and I suspect it is forming anhydrides. How should I handle the purification?
A3: Boronic acids have a propensity to form cyclic or linear anhydrides upon dehydration, which can complicate purification and characterization.
-
Recrystallization: Most boronic acids can be purified by recrystallization. The choice of solvent is crucial and will affect the equilibrium between the free boronic acid and its anhydrides.
-
Chromatography: If chromatography is necessary, it is often easier to purify the more stable boronic ester precursor (e.g., the pinacol ester) before hydrolysis to the final boronic acid.
-
Hydrolysis as the Final Step: Perform the hydrolysis of the boronic ester immediately before using the boronic acid in the next reaction step to minimize the formation of anhydrides during storage.
Data Presentation: Optimizing Miyaura Borylation
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(dppf)Cl₂ (3) | - | KOAc (3) | Dioxane | 80 | 16 | ~60-70 |
| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 12 | >85 |
| 3 | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Dioxane/H₂O | 100 | 18 | ~80 |
| 4 | XPhos Pd G2 (2) | - | K₃PO₄ (3) | 2-MeTHF | 80 | 12 | >90 |
This data is compiled from typical conditions reported for Miyaura borylation of sterically hindered aryl bromides and should be considered illustrative.
Experimental Protocols
A two-step synthesis is generally employed to produce this compound.
Step 1: Synthesis of 9-bromo-10-(2-naphthyl)anthracene (Precursor)
This protocol is adapted from established literature procedures.
-
Reaction Setup: To a round-bottom flask, add 9-(2-naphthyl)anthracene (1.0 equiv.) and suspend it in anhydrous N,N-dimethylformamide (DMF).
-
Bromination: Slowly add a solution of N-bromosuccinimide (NBS, 1.1 equiv.) in anhydrous DMF to the suspension.
-
Reaction: Stir the mixture at room temperature for 10-12 hours.
-
Workup: Dilute the reaction mixture with deionized water. The resulting solid is collected by filtration.
-
Purification: Wash the solid with methanol to yield 9-bromo-10-(2-naphthyl)anthracene. A typical reported yield for this step is around 94%.
Step 2: Synthesis of this compound via Miyaura Borylation
This is a general protocol for the borylation of a sterically hindered aryl bromide. Optimization may be required.
-
Inert Atmosphere: In a glovebox or under a stream of argon, add 9-bromo-10-(2-naphthyl)anthracene (1.0 equiv.), bis(pinacolato)diboron (B₂pin₂, 1.2 equiv.), and a dry, powdered base (e.g., potassium phosphate, K₃PO₄, 3.0 equiv.) to a dry Schlenk flask.
-
Catalyst Addition: Add the palladium catalyst and ligand (e.g., XPhos Pd G2, 2 mol%).
-
Solvent Addition: Add a dry, degassed solvent (e.g., 2-MeTHF or dioxane).
-
Reaction: Heat the reaction mixture with vigorous stirring at 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Workup (Boronate Ester): After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification (Boronate Ester): Purify the crude product by flash column chromatography on silica gel to isolate the this compound pinacol ester.
-
Hydrolysis to Boronic Acid: Dissolve the purified pinacol ester in a suitable solvent (e.g., THF/water) and treat with an acid (e.g., HCl) or a base followed by acidic workup to hydrolyze the ester to the desired boronic acid.
Visualizations
The following diagrams illustrate the synthesis workflow and a troubleshooting decision tree.
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield in Miyaura borylation.
Technical Support Center: Suzuki Coupling with 10-(2-Naphthyl)anthracene-9-boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during Suzuki-Miyaura coupling reactions with the sterically hindered 10-(2-Naphthyl)anthracene-9-boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound in Suzuki coupling?
A1: Due to the sterically hindered nature of this compound, several side reactions can occur, leading to reduced yield of the desired cross-coupled product. The most prevalent side reactions are:
-
Homocoupling: The dimerization of the boronic acid to form a symmetrical biaryl impurity. This is often promoted by the presence of oxygen or palladium(II) species.[1][2][3]
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom.[4] This side reaction is often facilitated by aqueous conditions and can be dependent on the reaction's pH.[4][5]
-
Dehalogenation: The replacement of the halide on the electrophilic coupling partner with a hydrogen atom.[1]
Q2: I am observing a significant amount of a homocoupled byproduct. What are the primary causes and how can I minimize it?
A2: Homocoupling of the boronic acid is a common issue, particularly with electron-rich and sterically bulky substrates. The primary culprits are the presence of oxygen and palladium(II) species in the reaction mixture.[2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then facilitate the homocoupling of the boronic acid.[2][6]
Troubleshooting Steps to Minimize Homocoupling:
-
Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly deoxygenated.[1][2] The freeze-pump-thaw method (at least three cycles) is highly effective.[2] Alternatively, sparging the solvent with an inert gas like argon or nitrogen for 30-60 minutes can be sufficient.[2][6]
-
Use of Pd(0) Pre-catalysts: Start with a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ instead of a Pd(II) salt like Pd(OAc)₂ or PdCl₂.[1] If a Pd(II) source is used, the addition of a mild reducing agent can be beneficial.[1][3]
-
Addition of a Mild Reducing Agent: Adding potassium formate (1-2 equivalents) can help reduce residual Pd(II) to the active Pd(0) state without interfering with the catalytic cycle.[1][3][6]
-
Slow Addition of Boronic Acid: Adding the boronic acid solution dropwise over an extended period can keep its instantaneous concentration low, thereby disfavoring the homocoupling side reaction.[2]
Q3: My desired product yield is low, and I suspect protodeboronation is the issue. How can I prevent this?
A3: Protodeboronation is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, which consumes your starting material.[4][5] This is a common issue with boronic acids, and its rate is influenced by several factors.[4]
Strategies to Suppress Protodeboronation:
-
Use of More Stable Boronic Acid Derivatives: Consider converting the boronic acid to a more stable derivative like a pinacol ester (Bpin) or a MIDA boronate.[1][4][7] These derivatives provide a slow, controlled release of the boronic acid during the reaction, minimizing its decomposition.[1][4]
-
Anhydrous Conditions: Since water can be a proton source for protodeboronation, using anhydrous solvents and thoroughly dried glassware can be beneficial.[8] While some Suzuki reactions require a small amount of water to dissolve the base, excessive water should be avoided.[2][8]
-
Optimize the Base: The choice of base can significantly impact the rate of protodeboronation.[8] Weaker, non-hydroxide bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are often preferred over strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[8]
-
Lower Reaction Temperature: Elevated temperatures can accelerate protodeboronation.[8] It is advisable to run the reaction at the lowest temperature that allows for efficient catalytic turnover.[8]
Q4: The large steric hindrance of this compound seems to be impeding the reaction. What modifications can I make to the protocol?
A4: Steric hindrance is a significant challenge in Suzuki couplings involving bulky substrates.[9][10][11] To overcome this, several aspects of the reaction conditions can be optimized.
Optimizing for Sterically Hindered Couplings:
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands is crucial.[2][9] These ligands can promote the desired reductive elimination step and stabilize the palladium catalyst.[2] Buchwald-type biarylphosphine ligands are often effective in these challenging couplings.[8][12]
-
Catalyst Screening: It is beneficial to screen a variety of palladium catalysts and ligands to identify the most effective combination for your specific substrates.[1]
-
Choice of Electrophile: The reactivity of the aryl halide partner follows the general trend: I > OTf > Br > Cl.[13] Using a more reactive aryl iodide or triflate can sometimes improve the reaction rate and yield.[13][14]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Cross-Coupled Product
| Potential Cause | Troubleshooting Recommendation | Experimental Protocol |
| Inefficient Catalytic System | Screen different palladium catalysts and ligands. Increase catalyst loading.[8] | Set up small-scale parallel reactions to test various catalyst/ligand combinations (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃/SPhos). Monitor by TLC or LC-MS. |
| Protodeboronation of Boronic Acid | Use a more stable boronate ester (e.g., pinacol or MIDA ester).[1][4] Use anhydrous conditions and a weaker base.[8] | See "Protocol for Minimizing Protodeboronation" below. |
| Homocoupling of Boronic Acid | Ensure rigorous degassing of all reagents and solvents. Use a Pd(0) pre-catalyst.[1][2] | See "Protocol for Minimizing Homocoupling" below. |
| Poor Solubility of Reagents | Screen different solvents or solvent mixtures. Consider using a phase-transfer catalyst. | Test solubility in solvents like dioxane, THF, toluene, or DMF.[2][14] For highly insoluble substrates, chlorinated aromatics might be an option.[14] |
Issue 2: Presence of Significant Impurities in the Crude Product
| Observed Impurity | Likely Cause | Mitigation Strategy |
| Symmetrical Biaryl of the Boronic Acid | Homocoupling | Improve degassing, use a Pd(0) catalyst, add a mild reducing agent like potassium formate.[1][3][6] |
| Protodeboronated Starting Material | Protodeboronation | Use a boronate ester, anhydrous conditions, and a milder base.[4][8] |
| Dehalogenated Starting Material | Dehalogenation | Optimize the ligand and base combination. Sometimes, a change in solvent can also help. |
Experimental Protocols
Protocol for Minimizing Homocoupling
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen).[2]
-
Solvent Degassing: Degas the chosen solvent (e.g., dioxane, toluene) by sparging with argon or nitrogen for at least 30-60 minutes. For more rigorous deoxygenation, perform three freeze-pump-thaw cycles.[2]
-
Reaction Setup: To a Schlenk flask under a positive pressure of inert gas, add the aryl halide (1.0 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), and the Pd(0) pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) along with the appropriate phosphine ligand.[1][5]
-
Reagent Addition: Add the degassed solvent via syringe. In a separate flask, dissolve the this compound (1.2-1.5 equiv.) in a minimal amount of the degassed solvent.
-
Slow Addition: Add the boronic acid solution to the reaction mixture dropwise over a period of 30-60 minutes using a syringe pump.[2] This helps to maintain a low concentration of the boronic acid, thus disfavoring homocoupling.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until completion.
Protocol for Minimizing Protodeboronation
-
Preparation of Boronate Ester (if applicable): Convert the this compound to its pinacol or MIDA ester derivative using standard literature procedures.
-
Anhydrous Reaction Setup: Use oven-dried glassware and anhydrous solvents. Consider adding activated molecular sieves (4Å) to the reaction mixture.[8]
-
Reaction Assembly: To a flame-dried Schlenk flask under inert atmosphere, add the aryl halide (1.0 equiv.), the boronate ester (1.2-1.5 equiv.), and a mild, non-hydroxide base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).[5][8]
-
Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd(OAc)₂/SPhos) under a positive pressure of inert gas.
-
Solvent Addition and Heating: Add the anhydrous, degassed solvent and heat the reaction to the lowest temperature that provides a reasonable reaction rate (e.g., 60-80 °C).[8]
-
Work-up: Upon completion, perform a standard aqueous work-up and purify the product by column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Common side reaction pathways for boronic acids in Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: 10-(2-Naphthyl)anthracene-9-boronic acid Purification
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions regarding the purification of 10-(2-Naphthyl)anthracene-9-boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities can originate from starting materials, side reactions, or decomposition. Based on a typical synthesis involving the reaction of 2-bromonaphthalene with an organolithium reagent followed by quenching with a borate ester, potential impurities include:
-
Starting Materials: Unreacted 2-bromonaphthalene and 9,10-dibromoanthracene.
-
Homocoupling Products: Biphenyl derivatives from the coupling of two naphthyl or two anthracenyl groups.
-
Protodeboronation Product: 10-(2-Naphthyl)anthracene, formed by the loss of the boronic acid group. This is a common issue with arylboronic acids.[1]
-
Boronic Anhydrides (Boroxines): These are cyclic trimers formed by the dehydration of the boronic acid. Commercial suppliers often note that the product may contain varying amounts of the anhydride.[2][3]
Q2: What are the general physical and chemical properties of this compound?
A2: Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₄H₁₇BO₂ |
| Molecular Weight | 348.21 g/mol |
| Appearance | White to light yellow powder/crystal |
| Solubility | Soluble in methanol |
Q3: Which purification techniques are most effective for this compound?
A3: Several methods can be employed, and the choice depends on the nature and quantity of the impurities. The most common and effective techniques include:
-
Recrystallization: Ideal for removing small amounts of impurities if a suitable solvent system can be identified.
-
Column Chromatography: Effective for separating the desired product from a mixture of impurities. Both normal and reversed-phase chromatography can be used.
-
Acid-Base Extraction: This method leverages the acidic nature of the boronic acid group to separate it from non-acidic impurities.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
| Issue | Possible Cause | Recommended Solution |
| Product oils out during recrystallization. | The solvent may be too nonpolar, or the cooling process is too rapid. | Try a more polar solvent or a solvent mixture. Ensure slow cooling to promote crystal formation. |
| Poor separation during silica gel column chromatography. | The eluent system may not be optimal, or the compound may be degrading on the acidic silica gel. | Screen different eluent systems, for example, a gradient of ethyl acetate in hexanes. If degradation is suspected, consider using neutral alumina as the stationary phase. |
| Product streaks on the chromatography column. | The compound may have low solubility in the mobile phase or strong interactions with the stationary phase. | Add a small amount of a more polar solvent (e.g., methanol) to the eluent system. For arylboronic acids, sometimes a small amount of acetic acid is added to the mobile phase to improve peak shape. |
| Low recovery after purification. | The compound may be partially soluble in the wash solvents or may adhere to the stationary phase. | Minimize the volume of wash solvents used. If using chromatography, ensure complete elution of the product from the column. |
| Presence of protodeboronated impurity in the final product. | Arylboronic acids can be susceptible to protodeboronation, especially in the presence of acid or base and water. | Use anhydrous solvents and mild reaction and workup conditions. Purification by chromatography should effectively separate the boronic acid from its less polar protodeboronated counterpart. |
Experimental Protocols
1. Recrystallization
While specific solvent systems for this compound are not widely reported, a general approach for arylboronic acids can be adapted. Given its solubility in methanol, a mixed solvent system with a less polar co-solvent could be effective.
-
Protocol:
-
Dissolve the crude this compound in a minimum amount of hot methanol.
-
If impurities are visible, perform a hot filtration to remove them.
-
Slowly add a non-polar solvent (e.g., hexane or water, depending on the nature of the impurities to be removed) dropwise until the solution becomes slightly turbid.
-
Reheat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
2. Column Chromatography
Based on procedures for similar aromatic compounds, silica gel chromatography is a viable option.
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity with ethyl acetate). The optimal gradient should be determined by thin-layer chromatography (TLC) analysis first. For structurally similar compounds like 9-phenylanthracene, a mixture of dichloromethane and petroleum ether has been used.
-
Protocol:
-
Prepare a slurry of silica gel in the initial, least polar eluent and pack the column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.
-
Dry the silica gel with the adsorbed compound and load it onto the top of the packed column.
-
Elute the column with the chosen solvent system, starting with low polarity and gradually increasing it.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
3. Acid-Base Extraction
This method is particularly useful for removing non-acidic impurities. A patent for the general purification of boronic acids outlines this process.
-
Protocol:
-
Dissolve the crude product in an organic solvent such as diethyl ether or ethyl acetate.
-
Extract the organic solution with an aqueous basic solution (e.g., 1 M sodium hydroxide). The boronic acid will deprotonate and move into the aqueous layer as its boronate salt.
-
Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining non-acidic impurities.
-
Acidify the aqueous layer with a strong acid (e.g., 1 M hydrochloric acid) to a pH of around 2-3, which will precipitate the pure boronic acid.
-
Extract the precipitated boronic acid back into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the purified product.
-
Data Presentation
Table 1: Comparison of Purification Methods for Arylboronic Acids
| Purification Method | Purity Achieved (General) | Advantages | Disadvantages |
| Recrystallization | High (for crystalline solids) | Simple, inexpensive, scalable | Finding a suitable solvent can be challenging; not effective for oily products or closely related impurities. |
| Column Chromatography | High | Widely applicable, good for separating complex mixtures | Can be time-consuming and require large volumes of solvent; potential for product degradation on the stationary phase. |
| Acid-Base Extraction | Moderate to High | Good for removing non-acidic impurities | May not remove other acidic impurities; risk of protodeboronation under harsh pH conditions. |
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: A logical flowchart for troubleshooting common purification issues.
References
- 1. CN111018687B - Synthesis method of 9, 10-anthraquinone - Google Patents [patents.google.com]
- 2. What are the methods for purifying anthracene? - Blog [zbwhr.com]
- 3. This compound (contains varying amounts of Anhydride) 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
Technical Support Center: 10-(2-Naphthyl)anthracene-9-boronic acid
This technical support center provides guidance on the stability and storage of 10-(2-Naphthyl)anthracene-9-boronic acid, along with troubleshooting advice for common issues encountered during its use in research and development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored under an inert atmosphere, such as nitrogen or argon, at a temperature of 2-8°C.[1] It is also advisable to protect the compound from light.
Q2: What is the primary degradation pathway for this compound?
A2: The most common degradation pathway for arylboronic acids, including this compound, is protodeboronation.[2][3] This is a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 10-(2-Naphthyl)anthracene. This process can be promoted by moisture, acidic or basic conditions, and exposure to light.
Q3: How can I detect degradation of my this compound sample?
A3: Degradation can be monitored by chromatographic techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). On a TLC plate, the appearance of a new spot corresponding to the less polar protodeboronated product, 10-(2-Naphthyl)anthracene, is an indicator of degradation. A colorimetric TLC staining method using a curcumin-based reagent can specifically detect the presence of the boronic acid group.
Q4: Is this compound sensitive to air and moisture?
A4: Yes, like many boronic acids, this compound can be sensitive to air and moisture. The presence of water can facilitate the formation of boronic anhydrides (boroxines) and can also promote protodeboronation, especially under non-neutral pH conditions. Therefore, handling the compound under an inert, dry atmosphere is recommended.
Q5: Can I dissolve the compound in protic solvents like methanol or water?
A5: While some sources indicate solubility in methanol, prolonged storage in protic solvents is generally not recommended for arylboronic acids due to the risk of solvolysis and subsequent degradation.[1] If a protic solvent must be used, it is best to prepare the solution fresh and use it immediately. For longer-term storage in solution, aprotic solvents like THF or dioxane are preferable, although stability in these solvents should also be verified for extended periods.
Troubleshooting Guides
Issue 1: Inconsistent or low yields in cross-coupling reactions (e.g., Suzuki-Miyaura coupling).
| Possible Cause | Troubleshooting Step |
| Degradation of the boronic acid | Verify the purity of the starting material using HPLC or NMR. If significant degradation is observed, consider purifying the boronic acid by recrystallization or chromatography before use. Ensure the compound has been stored under the recommended conditions. |
| Protodeboronation during the reaction | This is a common side reaction in cross-coupling chemistry. Optimize reaction conditions to minimize this pathway. This may include using anhydrous solvents, degassing the reaction mixture to remove oxygen, and using a suitable base and catalyst system. The choice of base can significantly impact the rate of protodeboronation. |
| Formation of boronic anhydride (boroxine) | The formation of boroxines, which are cyclic trimers of the boronic acid, can affect the reactivity. While often in equilibrium with the monomeric boronic acid in the presence of water, their formation can sometimes hinder the reaction. Adding a small amount of a drying agent or ensuring strictly anhydrous conditions can be beneficial. |
Issue 2: Appearance of an unknown impurity in the starting material upon analysis.
| Possible Cause | Troubleshooting Step |
| Protodeboronation product | The most likely impurity is the protodeboronated compound, 10-(2-Naphthyl)anthracene. This can be confirmed by comparing the analytical data (e.g., retention time in HPLC, mass spectrum) with that of an authentic sample of 10-(2-Naphthyl)anthracene. |
| Oxidative degradation | While less common than protodeboronation, oxidative degradation can occur, especially in the presence of oxidizing agents or upon prolonged exposure to air. The anthracene core is susceptible to oxidation. Analysis by mass spectrometry may help identify potential oxidation products. |
| Residual starting materials or byproducts from synthesis | If the compound is newly acquired or synthesized, impurities from the manufacturing process may be present. Refer to the supplier's certificate of analysis or perform characterization to identify these impurities. |
Data Presentation
Table 1: Recommended Storage Conditions and Potential Degradants
| Parameter | Recommendation/Information |
| Storage Temperature | 2-8°C |
| Atmosphere | Inert gas (Nitrogen or Argon) |
| Light | Protect from light |
| Primary Degradation Product | 10-(2-Naphthyl)anthracene |
| Degradation Mechanism | Protodeboronation |
Table 2: Illustrative Forced Degradation Study Conditions (Example)
| Condition | Reagent/Stress | Time | Temperature | Expected Outcome |
| Acidic Hydrolysis | 0.1 M HCl in 1:1 Acetonitrile:Water | 24 h | 60°C | Significant degradation via protodeboronation. |
| Basic Hydrolysis | 0.1 M NaOH in 1:1 Acetonitrile:Water | 24 h | 60°C | Potential for degradation via protodeboronation. |
| Oxidative | 3% H₂O₂ in Acetonitrile | 24 h | Room Temperature | Potential for oxidation of the anthracene core and/or the boronic acid moiety. |
| Thermal | Solid state | 7 days | 80°C | Potential for slow degradation. |
| Photolytic | Solid state, exposed to UV light (e.g., 254 nm) | 24 h | Room Temperature | Potential for photodecomposition. |
Note: This table provides example conditions for a forced degradation study. Actual conditions may need to be optimized.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general approach for investigating the stability of this compound under various stress conditions.
1. Materials:
- This compound
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Hydrochloric acid (0.1 M)
- Sodium hydroxide (0.1 M)
- Hydrogen peroxide (3%)
- HPLC system with a UV detector
- pH meter
- Thermostatically controlled oven
- Photostability chamber
2. Sample Preparation:
- Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
3. Stress Conditions:
- Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.
- Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.
- Thermal Degradation: Place a known amount of the solid compound in an oven at 80°C for 7 days. After the specified time, dissolve the solid in acetonitrile to the initial concentration.
- Photolytic Degradation: Expose a known amount of the solid compound to UV light in a photostability chamber for 24 hours. After exposure, dissolve the solid in acetonitrile to the initial concentration.
- Control Sample: Keep 1 mL of the stock solution at room temperature, protected from light.
4. Analysis:
- At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stressed sample solution.
- Neutralize the acidic and basic samples before analysis.
- Analyze all samples by a validated stability-indicating HPLC method. A typical method might use a C18 column with a gradient elution of acetonitrile and water (with a modifier like 0.1% formic acid).
- Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
5. Data Interpretation:
- Calculate the percentage degradation of this compound under each condition.
- Characterize the major degradation products using techniques like LC-MS to confirm their identity (e.g., protodeboronation product).
Mandatory Visualization
Caption: Troubleshooting workflow for addressing low yields in reactions.
References
Technical Support Center: Synthesis of Anthracene Boronic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of anthracene boronic acids. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during the synthesis of anthracene boronic acids.
Problem 1: Low or No Product Yield
A common issue in the synthesis of anthracene boronic acids is a lower-than-expected or complete absence of the desired product. The following guide will help you troubleshoot potential causes.
Q: My reaction to synthesize anthracene boronic acid resulted in a very low yield or failed completely. What are the possible causes and how can I address them?
A: Several factors can contribute to low or no yield in the synthesis of anthracene boronic acids. Here is a step-by-step guide to diagnose and resolve the issue:
-
Incomplete Reaction:
-
Poor Solubility of Starting Materials: 9-Bromoanthracene, a common starting material, has poor solubility in many common organic solvents. This can hinder the reaction. Consider using solvents like toluene, which has a higher solubility for anthracene derivatives.[1]
-
Insufficient Reaction Time or Temperature: Ensure the reaction is running for the recommended time and at the optimal temperature for the chosen method. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Catalyst Inactivity (for Miyaura Borylation): If you are using a palladium-catalyzed Miyaura borylation, ensure your catalyst is active.[2] Old or improperly stored catalysts can lose activity. Consider using a fresh batch of catalyst.
-
-
Side Reactions:
-
Protodeboronation: This is the loss of the boronic acid group, which can be a significant side reaction, especially in the presence of moisture or acidic conditions.[3] Work-up conditions should be carefully controlled to minimize exposure to strong acids.
-
Oxidation: The anthracene core can be susceptible to oxidation, leading to the formation of anthraquinone as a byproduct.[4][5] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation.
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Homocoupling: In Suzuki-Miyaura type reactions, homocoupling of the boronic acid can occur in the presence of oxygen, leading to the formation of bianthracene derivatives.[2] Ensure your solvents are properly degassed.
-
-
Issues with Reagents:
-
Inactive Organometallic Reagent (for Lithiation/Grignard routes): If you are preparing the boronic acid from an organolithium or Grignard reagent, ensure that the organometallic species is generated successfully. These reagents are highly sensitive to moisture and air. Use anhydrous solvents and perform the reaction under a strict inert atmosphere.
-
Quality of Diboron Reagent (for Miyaura Borylation): The quality of the bis(pinacolato)diboron (B₂pin₂) or other diboron reagents is crucial for the success of the Miyaura borylation. Use a high-purity reagent.
-
Frequently Asked Questions (FAQs)
This section addresses common questions related to the synthesis and handling of anthracene boronic acids.
Q1: What are the most common methods for synthesizing 9-anthraceneboronic acid?
A1: The two most prevalent methods for synthesizing 9-anthraceneboronic acid are:
-
Miyaura Borylation: This palladium-catalyzed cross-coupling reaction of 9-bromoanthracene with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), is a widely used method.[6][7]
-
Organometallic Route: This involves the formation of an organometallic intermediate, either through the reaction of 9-bromoanthracene with a strong base like n-butyllithium (to form 9-lithioanthracene) or with magnesium metal (to form the Grignard reagent). This intermediate is then reacted with a borate ester, such as triisopropyl borate, followed by acidic workup to yield the boronic acid.[8][9]
Q2: I'm having difficulty purifying my anthracene boronic acid. What are the recommended methods?
A2: Purifying anthracene boronic acids can be challenging due to their potential instability on silica gel. Here are some recommended approaches:
-
Recrystallization: This is often the preferred method for purifying solid boronic acids.[10] Solvents such as hot ethanol can be effective.[11]
-
Derivatization: A common strategy is to convert the crude boronic acid into a more stable derivative, which can be more easily purified. A popular method is the formation of a diethanolamine adduct, which is often a crystalline solid that can be isolated by filtration.[11] The boronic acid can be regenerated from the adduct if needed.
-
Column Chromatography with Precautions: If column chromatography is necessary, using a less acidic stationary phase like neutral alumina may be beneficial.[10] It is also advisable to run the column quickly to minimize contact time and potential decomposition.
Q3: My anthracene boronic acid appears to be degrading upon storage. How can I improve its stability?
A3: Boronic acids are known to be unstable and can undergo degradation over time, primarily through dehydration to form boroxines (anhydrides) or through decomposition. To improve stability:
-
Store as a Boronate Ester: The most effective way to enhance stability is to convert the boronic acid to a more stable boronate ester, such as a pinacol ester. These esters are generally more resistant to degradation.
-
Proper Storage Conditions: If you need to store the free boronic acid, keep it in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place.
Q4: What are the key safety precautions to take when synthesizing anthracene boronic acids?
A4: When synthesizing anthracene boronic acids, it is important to adhere to standard laboratory safety practices, including:
-
Handling of Reagents:
-
Organolithium Reagents (e.g., n-BuLi): These are highly pyrophoric and react violently with water. They must be handled under a strict inert atmosphere using appropriate techniques.
-
Palladium Catalysts: While generally not highly toxic, they should be handled with care, and skin contact should be avoided.
-
Solvents: Use appropriate ventilation (fume hood) when working with organic solvents.
-
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
-
Inert Atmosphere: Many of the reagents used are sensitive to air and moisture, so it is crucial to perform reactions under an inert atmosphere.
Data Presentation
The following table summarizes typical yields for the two main synthetic routes to anthracene boronic acids. Please note that yields can vary significantly depending on the specific reaction conditions, scale, and purity of the starting materials.
| Synthetic Method | Starting Material | Key Reagents | Typical Yield (%) | Purity | Reference |
| Miyaura Borylation | 9-Bromoanthracene | PdCl₂(dppf), KOAc, B₂pin₂ | 60-90% | >95% | [1] |
| Organometallic (Lithiation) | 9-Bromoanthracene | n-BuLi, Triisopropyl borate | 70-85% | >98% | [8][9] |
Experimental Protocols
Protocol 1: Synthesis of 9-Anthraceneboronic Acid via Miyaura Borylation
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
9-Bromoanthracene
-
Bis(pinacolato)diboron (B₂pin₂)
-
PdCl₂(dppf) (palladium(II) dichloride diphenylphosphinoferrocene)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine 9-bromoanthracene (1.0 equiv.), bis(pinacolato)diboron (1.2 equiv.), PdCl₂(dppf) (0.03 equiv.), and potassium acetate (3.0 equiv.).
-
Add anhydrous, degassed 1,4-dioxane to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Remove the solvent under reduced pressure.
-
The resulting crude 9-anthraceneboronic acid pinacol ester can be purified by recrystallization or column chromatography.
-
To obtain the free boronic acid, the pinacol ester can be hydrolyzed, for example, by stirring with an aqueous solution of a strong acid like HCl, followed by extraction with an organic solvent.
Protocol 2: Synthesis of 9-Anthraceneboronic Acid via Lithiation
This protocol involves the use of highly reactive and pyrophoric reagents and must be performed with extreme caution under a strict inert atmosphere.
Materials:
-
9-Bromoanthracene
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous diethyl ether or THF
-
Aqueous HCl (e.g., 1M)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions, including a dropping funnel
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, dissolve 9-bromoanthracene (1.0 equiv.) in anhydrous diethyl ether or THF under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.1 equiv.) dropwise via the dropping funnel, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1-2 hours.
-
Slowly add triisopropyl borate (1.2 equiv.) dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding it to a stirred solution of aqueous HCl at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 9-anthraceneboronic acid, which can then be purified by recrystallization.
Visualizations
The following diagrams illustrate key workflows and relationships in the synthesis of anthracene boronic acids.
Caption: Troubleshooting flowchart for low or no product yield.
Caption: Decision-making guide for purification strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. CN111018687B - Synthesis method of 9, 10-anthraquinone - Google Patents [patents.google.com]
- 5. CN113831237A - A kind of synthetic method of 9-anthracenecarboxylic acid - Google Patents [patents.google.com]
- 6. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. nbinno.com [nbinno.com]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 9-Anthraceneboronic Acid | C14H11BO2 | CID 15510213 - PubChem [pubchem.ncbi.nlm.nih.gov]
dealing with impurities in 10-(2-Naphthyl)anthracene-9-boronic acid reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 10-(2-Naphthyl)anthracene-9-boronic acid and related reactions.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound, particularly in Suzuki-Miyaura cross-coupling reactions.
Issue 1: Low or No Product Yield
-
Question: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield or failing completely. What are the primary factors to investigate?
-
Answer: Failure in Suzuki-Miyaura coupling reactions often stems from a few critical areas. A systematic check is recommended:
-
Reagent Quality and Stability:
-
Boronic Acid Degradation: this compound, like many boronic acids, can dehydrate to form its cyclic trimer anhydride, known as a boroxine.[1] Commercial batches often contain varying amounts of this anhydride.[2] While boroxines can be active in some coupling reactions, their presence affects stoichiometry and may require specific activation conditions. Additionally, protodeboronation (replacement of the C-B bond with C-H) is a common degradation pathway, especially at elevated temperatures or in the presence of moisture and certain bases.[3]
-
Catalyst and Ligand Integrity: The palladium catalyst, particularly Pd(0), is the active species.[4] Pd(II) precatalysts must be reduced in situ. Ensure your catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent oxidation, which leads to deactivation.[5]
-
-
Reaction Conditions:
-
Oxygen Contamination: The exclusion of oxygen is critical. Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, and it promotes the unwanted homocoupling of the boronic acid.[4][6] Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).
-
Suboptimal Base or Solvent: The choice of base and solvent is crucial and often interdependent. The base activates the boronic acid for transmetalation.[7] For poorly soluble substrates like large polycyclic aromatic hydrocarbons (PAHs), solvent choice is key to ensuring all components are in solution.[4]
-
-
Solubility Issues:
-
Issue 2: Significant Formation of Byproducts
-
Question: My reaction yields the desired product, but is contaminated with significant byproducts. How can I identify and minimize them?
-
Answer: Three common byproducts in Suzuki-Miyaura reactions are the protodeboronated starting material, the homocoupled boronic acid dimer, and products from oxidative degradation.
-
Protodeboronation (Formation of 10-(2-Naphthyl)anthracene):
-
Cause: This occurs when the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. It is promoted by moisture, high temperatures, and strong bases.[3][9] Electron-deficient boronic acids are particularly susceptible.[5]
-
Mitigation Strategies:
-
Use anhydrous conditions and thoroughly dry solvents.
-
Employ milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong hydroxides.[5]
-
Lower the reaction temperature if the desired coupling can proceed efficiently.
-
Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) which can provide a "slow release" of the active boronic acid, minimizing its concentration and the rate of decomposition.[5]
-
-
-
Homocoupling (Formation of Bis-(10-(2-Naphthyl)anthracene)):
-
Cause: This byproduct results from the palladium-catalyzed dimerization of two boronic acid molecules. Its formation is significantly promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) species that facilitate this side reaction.[4][6]
-
Mitigation Strategies:
-
Rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction.
-
Use a direct Pd(0) catalyst source (e.g., Pd(PPh₃)₄) to avoid issues with incomplete reduction of Pd(II) precatalysts.
-
-
-
Oxidative Degradation (Formation of 9-hydroxy-10-(2-naphthyl)anthracene):
-
Cause: The carbon-boron bond can be susceptible to oxidation, leading to the formation of the corresponding phenol.[1]
-
Mitigation Strategies: Similar to preventing homocoupling, the rigorous exclusion of oxygen is the primary method to avoid oxidative degradation.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the white, often less soluble solid in my bottle of this compound?
-
A1: This is likely the boroxine, a cyclic anhydride formed from the dehydration of three boronic acid molecules.[1] It is a very common impurity in solid boronic acids and commercial products are often sold as a mixture of the free acid and its anhydride.[2] For many applications, this mixture can be used directly, as the boroxine is often in equilibrium with the boronic acid in the reaction mixture, especially in the presence of water.[10]
-
-
Q2: How can I improve the solubility of this compound in my reaction?
-
A2: Improving the solubility of large PAHs is a common challenge.[4] Consider the following:
-
Solvent Choice: High-boiling point aromatic solvents like toluene, xylene, or anisole are often effective. Polar aprotic solvents such as DMF, dioxane, or THF, often in combination with water, are also standard choices.[4][11]
-
Elevated Temperature: Increasing the reaction temperature can significantly improve solubility. Most Suzuki couplings are run at temperatures between 80-110 °C.[4]
-
Solvent Screening: Perform small-scale parallel experiments to screen a variety of solvents and co-solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O in different ratios) to find the optimal conditions.[4]
-
-
-
Q3: Can I purify my this compound before use?
-
A3: Yes, purification can be beneficial if you suspect significant degradation. Recrystallization is a common method. Given the nature of the compound, a suitable solvent system might be toluene, dioxane, or a mixture of ethanol and water.[11] The goal is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.[12]
-
-
Q4: How do I monitor the reaction and identify impurities?
-
A4: The primary methods are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
HPLC-UV: A reversed-phase C18 column with a gradient of water and acetonitrile (often with a modifier like formic acid) is a standard method for monitoring the consumption of starting materials and the formation of the product and non-volatile impurities.[13]
-
¹H and ¹³C NMR: Provides structural information to confirm the identity of the desired product and can help identify byproducts.
-
¹¹B NMR: This technique is specific for boron-containing species and can be used to distinguish between the trigonal boronic acid (sp²) and the tetrahedral boroxine or boronate species (sp³), helping to assess the purity of the starting material.[14]
-
-
Data Presentation
Table 1: Effect of Base and Reaction Conditions on Suzuki-Miyaura Coupling Yield (Data is illustrative and based on analogous reactions reported in the literature)
| Entry | Boron Source | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Primary Byproduct(s) Noted |
| 1 | Boronic Acid | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 100 | 12 | 85 | Homocoupling (<5%) |
| 2 | Boronic Acid | NaOH (2.0) | Toluene/H₂O (4:1) | 100 | 12 | 65 | Protodeboronation (~15%) |
| 3 | Boroxine | Cs₂CO₃ (2.0) | Dioxane | 110 | 8 | 90 | Low byproduct formation |
| 4 | Boronic Acid | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 80 | 24 | 72 | Incomplete Conversion |
| 5 | Boronic Acid (Air Leak) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 100 | 12 | 40 | Homocoupling (~30%) |
This table summarizes typical outcomes and emphasizes the sensitivity of the reaction to the choice of base and the exclusion of air.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the coupling of this compound with an aryl halide. Optimization of catalyst, ligand, base, solvent, and temperature will likely be required.
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe. Bubble the inert gas through the solution for 15-20 minutes for further deoxygenation. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the limiting starting material is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.[4]
Protocol 2: Purification by Recrystallization for Polycyclic Aromatic Products
This protocol is a general guideline for purifying the final, poorly soluble aromatic product. Solvent selection is critical and may require preliminary screening.
-
Solvent Selection: Choose a solvent or solvent pair in which the product has high solubility when hot and low solubility when cold. For large PAHs, toluene, xylene, or 1,4-dioxane are good starting points.[11]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent to maximize recovery.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the funnel.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[12] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a suitable temperature to remove all traces of solvent.
Protocol 3: HPLC Method for Purity Analysis
This protocol outlines a general reversed-phase HPLC method for analyzing the purity of the starting boronic acid or the final reaction mixture.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: A typical starting point is a linear gradient from 10% B to 90% B over 20 minutes. This should be optimized based on the polarity of the specific compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the anthracene chromophore (e.g., 254 nm).
-
Sample Preparation: Dissolve a small, accurately weighed amount of the sample in the initial mobile phase composition or a suitable solvent like THF or acetonitrile. Filter through a 0.45 µm syringe filter before injection.[13]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (contains varying amounts of Anhydride) 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Separation of anthracene from crude anthracene using gas antisolvent recrystallization (Journal Article) | OSTI.GOV [osti.gov]
- 6. reddit.com [reddit.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. US2767232A - Separation and purification of anthracene by crystallization from a dioxane solution - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. Recrystallization | Organic Chemistry I Lab [blog.richmond.edu]
- 13. benchchem.com [benchchem.com]
- 14. par.nsf.gov [par.nsf.gov]
Technical Support Center: Troubleshooting Fluorescence Quenching
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and resolving common issues related to fluorescence quenching in derivative compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is fluorescence quenching and what are the common causes?
Fluorescence quenching is any process that decreases the fluorescence intensity of a sample.[1] It can be caused by a variety of factors including excited-state reactions, energy transfer, the formation of non-fluorescent complexes, and collisional encounters with other molecules.[1] Common chemical quenchers include molecular oxygen, halide ions (like chloride and iodide), and acrylamide.[1][2] Other factors that can lead to a decrease in fluorescence signal include photobleaching, high concentrations of the fluorescent molecule (self-quenching or inner filter effects), and environmental conditions like temperature, pH, and solvent polarity.[2][3]
Q2: My fluorescence signal is very low or absent. How do I start troubleshooting?
A low or absent signal can stem from several issues beyond quenching. Systematically check the following:
-
Instrument Settings: Verify that the excitation and emission wavelengths on the fluorometer are correct for your derivative. Widen the excitation and emission slits to increase signal, but be aware this may reduce resolution.[4]
-
Probe Concentration: The concentration might be too low for detection. Prepare a dilution series to determine an optimal concentration that provides a robust signal.[4]
-
Probe Integrity: Fluorophores can degrade, especially when exposed to light.[4] Prepare fresh solutions and store stock solutions in the dark at low temperatures (e.g., -20°C).[4]
-
pH of Buffer: The fluorescence of many compounds, particularly those with amine groups, is highly pH-dependent.[4] Confirm the pH of your buffer and consider performing a pH titration to understand your probe's behavior.[4]
-
Photobleaching: This is the irreversible photochemical destruction of a fluorophore.[5] If the signal decreases over time during measurement, photobleaching is a likely cause.
dot graph TD { graph [rankdir="TB", splines=ortho, bgcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", width=7.6, height=5.0]; node [shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", penwidth=1.5, color="#5F6368"]; edge [color="#4285F4", penwidth=1.5];
} dot Caption: A workflow for troubleshooting low fluorescence signals.
Q3: How can I distinguish between static and dynamic quenching?
Static and dynamic quenching are two primary mechanisms that can be differentiated by their dependence on temperature and their effect on the fluorophore's lifetime.[6][7]
-
Dynamic (Collisional) Quenching: Occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative energy transfer.[1][7] This process is diffusion-dependent.[6]
-
Static Quenching: Involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state.[1][8] This reduces the number of fluorophores available for excitation.[9]
Temperature studies are a key method for distinguishing between them.[10]
-
Increasing temperature typically increases the rate of dynamic quenching due to faster diffusion, while it may decrease static quenching by dissociating the ground-state complex.[2][10]
-
Fluorescence lifetime measurements are definitive. Dynamic quenching reduces the measured fluorescence lifetime, whereas static quenching does not affect the lifetime of the uncomplexed, fluorescent molecules.[6][9]
Q4: My Stern-Volmer plot is non-linear. What does this indicate?
A non-linear Stern-Volmer plot, which graphs the ratio of fluorescence intensities (F₀/F) against the quencher concentration, can provide significant insight into the quenching mechanism.[11]
-
Upward (Positive) Deviation: This is often observed when both static and dynamic quenching occur simultaneously in the system.[11][12] It can also suggest complex formation or that the quenching process is diffusion-limited.[12][13]
-
Downward (Negative) Deviation: This can indicate that a sub-population of the fluorophores is inaccessible to the quencher.
| Quenching Observation | Effect on Lifetime (τ₀/τ) | Interpretation |
| Linear Stern-Volmer Plot | Proportional to F₀/F | Purely dynamic quenching.[11] |
| Linear Stern-Volmer Plot | τ₀/τ = 1 (No change) | Purely static quenching.[11] |
| Upward Curving Plot | Non-linear, increases with [Q] | Combination of static and dynamic quenching.[11] |
| Downward Curving Plot | Varies | Inaccessible fluorophore population. |
Q5: What is the inner filter effect and how can I correct for it?
The inner filter effect (IFE) is an artifact, not a true quenching mechanism, where the observed fluorescence intensity is reduced because the sample itself absorbs either the excitation light (primary IFE) or the emitted light (secondary IFE).[14][15] This is common in concentrated solutions.[15]
To mitigate IFE:
-
Dilute the Sample: The simplest approach is to work with lower concentrations where absorbance is minimal (typically absorbance < 0.05).[15]
-
Use a 1-cm Pathlength Cuvette: While seeming counterintuitive, this standardizes the measurement. The error is about 8% at an absorbance of 0.06 in a 1 cm cuvette.[16][17]
-
Correction Formulas: If high concentrations are necessary, mathematical corrections can be applied using the sample's absorbance values at the excitation and emission wavelengths.[18]
Q6: How can I minimize photobleaching during my experiments?
Photobleaching is the irreversible destruction of fluorophores due to light exposure, often mediated by reactive oxygen species.[5] To minimize it:
-
Reduce Light Intensity: Use the lowest possible excitation light intensity that provides an adequate signal. Neutral density filters can be used to reduce intensity without changing the wavelength.[5][19]
-
Minimize Exposure Time: Limit the sample's exposure to the excitation light. Avoid prolonged viewing through the oculars and only collect data for the necessary duration.[19][20]
-
Use Antifade Reagents: For fixed samples, use commercially available mounting media containing antifade reagents (e.g., ProLong Gold, VECTASHIELD).[5][21] For live-cell imaging, use specialized reagents like VectaCell™ Trolox or ProLong™ Live.[19]
-
Choose Photostable Dyes: Newer fluorophores, such as the Alexa Fluor or DyLight families, are often engineered to be more resistant to photobleaching.[21]
-
Remove Oxygen: Since oxygen accelerates photobleaching, using oxygen scavengers (e.g., glucose oxidase) in the imaging buffer can be effective.[5]
Key Experimental Protocols
Protocol 1: Stern-Volmer Analysis for Quenching Mechanism Determination
This protocol is used to determine the quenching mechanism by analyzing the relationship between quencher concentration and fluorescence intensity and/or lifetime.[6][22]
Methodology:
-
Sample Preparation: Prepare a series of samples, each containing a fixed concentration of the fluorescent derivative. Add the quencher in increasing concentrations to this series. Include a control sample with zero quencher (this gives F₀ and τ₀).[4][22]
-
Spectroscopic Measurements:
-
For each sample, record the fluorescence emission spectrum at a fixed excitation wavelength. The peak fluorescence intensity is your 'F' value.[23]
-
(Optional but Recommended) Measure the fluorescence lifetime (τ) for each sample using a time-resolved fluorometer.
-
-
Data Analysis:
-
Interpretation:
-
If both plots are linear and overlap, the quenching is purely dynamic.[11]
-
If the intensity plot (F₀/F) is linear but the lifetime plot (τ₀/τ) shows no change (i.e., is a flat line at y=1), the quenching is purely static.[11]
-
If the intensity plot shows an upward curve and the lifetime plot is linear, a combination of static and dynamic quenching is occurring.[11] The slope of the linear lifetime plot can be used to determine the bimolecular quenching constant (kq).[25]
-
The Stern-Volmer equation is: F₀/F = 1 + Ksv[Q] or F₀/F = 1 + kqτ₀[Q][6]
Where:
-
F₀ is the fluorescence intensity without the quencher.
-
F is the fluorescence intensity with the quencher.
-
Ksv is the Stern-Volmer quenching constant.
-
kq is the bimolecular quenching rate constant.
-
τ₀ is the fluorescence lifetime in the absence of the quencher.
-
[Q] is the quencher concentration.
Quantitative Data Summary
The following table provides reference data for common fluorophores. The quantum yield (Φ) is the ratio of photons emitted to photons absorbed, while the lifetime (τ) is the average time the molecule spends in the excited state.[26] These values are highly dependent on the molecular environment.
| Fluorophore | Quantum Yield (Φ) | Lifetime (τ, ns) | Typical Solvent / Conditions |
| Fluorescein | 0.925 ± 0.015 | ~4.0 | 0.1 N NaOH[27] |
| Rhodamine 6G | 0.950 ± 0.015 | ~3.8 | Ethanol[27] |
| Pyrene | 0.32 | ~410 | Cyclohexane[23] |
| Pyrene | 0.35 | ~200 | Acetonitrile[23] |
| Alexa Fluor 488 | 0.92 | 4.1 | PBS[28] |
| Tryptophan | ~0.13 | ~3.1 | Water[10] |
References
- 1. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 2. What is fluorescence quenching? | AxisPharm [axispharm.com]
- 3. What are the factors that cause fluorescence quenching? | AAT Bioquest [aatbio.com]
- 4. benchchem.com [benchchem.com]
- 5. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 6. fiveable.me [fiveable.me]
- 7. researchgate.net [researchgate.net]
- 8. ossila.com [ossila.com]
- 9. edinst.com [edinst.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. edinst.com [edinst.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. iosrjournals.org [iosrjournals.org]
- 14. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 15. srs.tcu.edu [srs.tcu.edu]
- 16. static.horiba.com [static.horiba.com]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. spiedigitallibrary.org [spiedigitallibrary.org]
- 19. biocompare.com [biocompare.com]
- 20. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. news-medical.net [news-medical.net]
- 22. chem.uzh.ch [chem.uzh.ch]
- 23. benchchem.com [benchchem.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 26. researchgate.net [researchgate.net]
- 27. Fluorescence Quantum Yields and Their Relation to Lifetimes of Rhodamine 6G and Fluorescein in Nine Solvents: Improved Absolute Standards for Quantum Yields ¶ | Semantic Scholar [semanticscholar.org]
- 28. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Catalyst Selection for Suzuki Reactions with Sterically Hindered Boronic Acids
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing Suzuki-Miyaura cross-coupling reactions involving sterically hindered boronic acids.
Troubleshooting Guide
This guide addresses common issues encountered during Suzuki reactions with sterically hindered substrates, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: My Suzuki coupling reaction with a sterically hindered boronic acid is resulting in a low or no yield. What are the primary factors to investigate?
Answer: Low yields in Suzuki couplings with sterically demanding substrates are frequently due to the steric hindrance impeding key steps in the catalytic cycle. The initial points to verify are the activity of your catalyst, the potential for oxygen contamination, and the stability of your boronic acid.[1] Forcing conditions and specialized, bulky, electron-rich ligands are often necessary to overcome the high activation energy associated with these challenging couplings.[1]
Question 2: I am observing a significant amount of homocoupling of my boronic acid. What causes this side reaction and how can it be minimized?
Answer: The homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen or palladium(II) species.[1][2] To mitigate this:
-
Ensure a scrupulously inert atmosphere: Thoroughly degas all solvents and reagents, and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[1]
-
Use a Pd(0) source: Pre-catalysts such as Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous. If a Pd(II) source is used, its reduction to the active Pd(0) species can sometimes be inefficient, leading to side reactions.[1][2]
-
Select appropriate ligands: Bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[1][2]
Question 3: Protodeboronation of my sterically hindered boronic acid is a significant issue. What strategies can I employ to overcome this?
Answer: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a prevalent challenge, particularly with electron-rich or heteroaryl boronic acids.[3] The following approaches can help minimize this side reaction:
-
Use of more stable boronic acid derivatives:
-
Boronate Esters (e.g., pinacol esters): These are generally more stable and release the boronic acid slowly under reaction conditions, reducing its concentration and subsequent degradation.[1]
-
Potassium Trifluoroborate Salts (ArBF₃K): These crystalline solids are highly stable and less susceptible to protodeboronation.[1]
-
MIDA Boronates: These are exceptionally stable and can be utilized in sequential coupling reactions.[1][2]
-
Diethanolamine Adducts: Complexing the boronic acid with diethanolamine forms an air- and water-stable crystalline solid that can be used directly.[1][4]
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalysts and ligands are most effective for Suzuki reactions with sterically hindered boronic acids?
A1: Standard catalysts like Pd(PPh₃)₄ are often inefficient for sterically hindered substrates.[3] The most successful catalyst systems typically involve a palladium precursor combined with a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand.[1][3]
-
Palladium Precursors: Pd(OAc)₂, Pd₂(dba)₃, or pre-formed catalysts like XPhos Pd G3 are common choices.[5]
-
Bulky Phosphine Ligands (Buchwald-type): Ligands such as XPhos, SPhos, and RuPhos are highly effective for coupling hindered substrates.[1][3]
-
N-Heterocyclic Carbene (NHC) Ligands: Robust acenaphthoimidazolylidene palladium complexes have demonstrated high efficiency and broad substrate tolerance for sterically hindered couplings.[6]
Q2: How does the choice of base and solvent impact the success of a Suzuki reaction with sterically hindered substrates?
A2: The base and solvent system is critical for a successful reaction.
-
Base: A strong, non-nucleophilic base is often required. Potassium phosphate (K₃PO₄) is frequently effective in challenging couplings.[5][7] Other bases like cesium carbonate (Cs₂CO₃) can also be beneficial.
-
Solvent: The solvent must be capable of dissolving the substrates and the base to a sufficient extent. Common choices include ethereal solvents like 1,4-dioxane or aromatic hydrocarbons such as toluene, often with a small amount of water to aid in dissolving the base.[5][7]
Q3: Can I use sterically hindered aryl chlorides as coupling partners?
A3: Yes, but aryl chlorides are generally less reactive than the corresponding bromides or iodides.[3] To achieve successful coupling with hindered aryl chlorides, a highly active catalyst system is essential. The use of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or specific NHC-palladium complexes is often necessary.[3]
Data Presentation
Table 1: Comparison of Catalyst Systems for the Suzuki-Miyaura Coupling of Sterically Hindered Substrates.
| Entry | Aryl Halide | Boronic Acid | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromo-1,3-dimethylbenzene | 2,4,6-Trimethylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | [8] |
| 2 | 2-Chlorotoluene | 2-Methylphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane | 100 | 12 | 92 | [9] |
| 3 | 1-Bromo-2,6-dimethylbenzene | Phenylboronic acid | Pd(OAc)₂ (1.5) | RuPhos (3) | K₃PO₄ | Dioxane | 80 | 12 | 98 | [1] |
| 4 | 4-Chloroanisole | 2,6-Dimethylphenylboronic acid | Pd-NHC Complex 3a (0.1) | - | t-BuOK | Dioxane | 80 | 2 | >99 | [6] |
| 5 | 2-Chloro-m-xylene | 3-Pyridineboronic acid | Pd₂(dba)₃/Ligand 2 | - | K₃PO₄ | Dioxane | 100 | 18-24 | 81 | [10] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
General Procedure for Suzuki Coupling with a Sterically Hindered Aryl Bromide and Boronic Acid:
This protocol is a general starting point and may require optimization for specific substrates.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the sterically hindered boronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[1]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[1]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[1]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Protocol for the Preparation of a Diethanolamine Boronate Adduct:
This procedure can be used to stabilize a boronic acid prior to its use in a Suzuki coupling reaction.
-
Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.[1]
-
Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.[1]
-
Precipitation: A precipitate will form. The initial solid may dissolve completely before the adduct precipitates.[1]
-
Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.[1]
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can now be used directly in Suzuki coupling reactions.[1]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low-yield Suzuki couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 10-(2-Naphthyl)anthracene-9-boronic Acid Reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving 10-(2-Naphthyl)anthracene-9-boronic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is predominantly used as an intermediate in organic synthesis. Its most common application is in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, to synthesize complex aromatic compounds. These products are often investigated for their potential use in materials science, such as in the development of blue host materials for organic light-emitting diodes (OLEDs), and in medicinal chemistry.[1]
Q2: What are the general solubility characteristics of this compound?
This compound is generally soluble in polar aprotic solvents like tetrahydrofuran (THF) and dioxane, as well as in alcohols like methanol.[2] Its solubility in nonpolar solvents is limited. For Suzuki-Miyaura reactions, solvent systems are often mixtures of an organic solvent and an aqueous base solution.
Q3: What are the key considerations for solvent selection in reactions with this compound?
When selecting a solvent for reactions involving this bulky boronic acid, several factors should be considered:
-
Solubility of Reactants: The chosen solvent must dissolve the boronic acid, the coupling partner (e.g., an aryl halide), and the catalyst to a sufficient extent.
-
Reaction Temperature: The solvent's boiling point should be appropriate for the desired reaction temperature. Many Suzuki-Miyaura couplings require heating.
-
Catalyst Stability and Activity: The solvent can influence the stability and catalytic activity of the palladium catalyst.
-
Influence on Side Reactions: The solvent can impact the rate of undesired side reactions, such as protodeboronation.
Troubleshooting Guides
Low or No Product Yield in Suzuki-Miyaura Coupling
Problem: I am performing a Suzuki-Miyaura coupling with this compound and an aryl halide, but I am observing low or no yield of the desired product.
Possible Causes and Solutions:
-
Poor Solubility of Reactants: Due to the sterically hindered nature of this compound, solubility can be a limiting factor.
-
Troubleshooting Step: Try a different solvent system. A mixture of a polar aprotic solvent (e.g., THF, dioxane, or DME) with water is often effective. The water is necessary to dissolve the inorganic base.[3] For particularly insoluble substrates, a higher boiling point solvent like toluene or DMF might be necessary, but be mindful of potential side reactions at higher temperatures.
-
-
Inefficient Catalyst System: The choice of palladium catalyst and ligand is crucial.
-
Troubleshooting Step: For sterically demanding substrates, a bulky and electron-rich phosphine ligand (e.g., SPhos, XPhos) is often required to promote the reductive elimination step. Ensure your catalyst is active; consider using a fresh batch or a different pre-catalyst.
-
-
Protodeboronation Side Reaction: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially at high temperatures and in the presence of a strong base. This is a common side reaction that consumes the starting material.
-
Troubleshooting Step:
-
Choice of Base: Use a milder base such as K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or KOH.
-
Reaction Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
Solvent: The solvent can influence the rate of protodeboronation. In some cases, less polar solvents or the use of a biphasic system can suppress this side reaction.
-
-
-
Presence of Impurities: Water or other impurities in the solvent can deactivate the catalyst.
-
Troubleshooting Step: Use dry, degassed solvents. Traces of contaminants in solvents can poison the palladium catalyst.[3]
-
Formation of Significant Byproducts
Problem: My reaction is producing the desired product, but also significant amounts of byproducts.
Possible Causes and Solutions:
-
Homocoupling of the Boronic Acid: This results in a symmetrical biaryl derived from the boronic acid.
-
Troubleshooting Step: This is often promoted by the presence of oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).
-
-
Protodeboronation Product: As mentioned above, this is a common byproduct.
-
Troubleshooting Step: Refer to the troubleshooting steps for protodeboronation in the "Low or No Product Yield" section.
-
-
Oxidation of the Anthracene Core: The anthracene moiety can be susceptible to oxidation, especially at elevated temperatures in the presence of air.
-
Troubleshooting Step: Maintain a strict inert atmosphere throughout the reaction and purification process. Use degassed solvents.
-
Data Presentation
The following table summarizes the general impact of different solvent properties on Suzuki-Miyaura coupling reactions involving sterically hindered aryl boronic acids like this compound.
| Solvent Property | Effect on Reaction | Recommended Solvents/Systems | Potential Issues |
| Polarity | Affects solubility of reactants and catalyst. Higher polarity can facilitate the transmetalation step. | THF/Water, Dioxane/Water, DME/Water | Very high polarity (e.g., DMF, DMSO) can sometimes lead to faster catalyst decomposition at high temperatures. |
| Boiling Point | Determines the accessible reaction temperature range. | Toluene, Xylene, Dioxane | Higher temperatures can increase the rate of side reactions like protodeboronation and catalyst decomposition. |
| Viscosity | Lower viscosity can improve mass transport and reaction rates.[3] | THF | Highly viscous solvents may require more vigorous stirring. |
| Water Content | A certain amount of water is necessary to dissolve the inorganic base and facilitate the reaction. | Biphasic systems (e.g., Toluene/Water) or miscible mixtures (e.g., Dioxane/Water). | Too much water can lead to significant protodeboronation. The optimal ratio needs to be determined experimentally.[3] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., 1-iodo-3-phenylnaphthalene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvent (e.g., a degassed mixture of toluene and water)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the palladium catalyst (typically 1-5 mol%) under a positive flow of inert gas.
-
Add the degassed solvent system (e.g., a 4:1 mixture of toluene:water) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture and separate the layers.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
References
Validation & Comparative
A Comparative Guide to 10-(2-Naphthyl)anthracene-9-boronic Acid for Advanced Material Synthesis
For researchers, scientists, and professionals in the field of drug development and materials science, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and functionalities. In the realm of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs), boronic acids play a pivotal role as versatile intermediates in carbon-carbon bond formation. This guide provides a detailed comparison of 10-(2-Naphthyl)anthracene-9-boronic acid with other boronic acids, focusing on its performance in the widely utilized Suzuki-Miyaura cross-coupling reaction, supported by experimental data and protocols.
Physicochemical Properties
This compound is a specialized organoboron compound with the molecular formula C24H17BO2 and a molecular weight of 348.2 g/mol .[1] Its structure, featuring a bulky and chromophoric naphthylanthracene core, makes it a valuable precursor for the synthesis of advanced materials with specific optoelectronic properties.
| Property | Value |
| IUPAC Name | (10-naphthalen-2-ylanthracen-9-yl)boronic acid[1] |
| Molecular Formula | C24H17BO2[1] |
| Molecular Weight | 348.2 g/mol [1] |
| CAS Number | 597554-03-5[1] |
Performance in Suzuki-Miyaura Cross-Coupling
The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to synthesize highly fluorescent asymmetric anthracene derivatives, which serve as blue host materials in OLEDs.[2] The reaction's success is often evaluated by the yield of the desired coupled product.
The Suzuki-Miyaura coupling is a powerful and versatile reaction for the formation of C-C bonds. The general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Comparative Yields in Anthracene Derivative Synthesis
The following table summarizes the yields of Suzuki coupling reactions for synthesizing various 9,10-diarylanthracene derivatives. While reaction conditions are not identical across all examples, they provide a useful point of reference for the performance of different boronic acids in coupling with bromoanthracene precursors.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| This compound | 1-(3-iodophenyl)naphthalene | Pd(PPh3)4 | K2CO3 | Toluene/Ethanol/H2O | Not specified, but product was successfully synthesized[2] |
| Phenylboronic acid | 9,10-Dibromoanthracene | Pd(PPh3)4 | Na2CO3 | Toluene/H2O | 95 |
| 4-Methylphenylboronic acid | 9,10-Dibromoanthracene | Pd(PPh3)4 | Na2CO3 | Toluene/H2O | 92 |
| 4-Methoxyphenylboronic acid | 9,10-Dibromoanthracene | Pd(PPh3)4 | Na2CO3 | Toluene/H2O | 96 |
| 4-Chlorophenylboronic acid | 9,10-Dibromoanthracene | Pd(PPh3)4 | Na2CO3 | Toluene/H2O | 85 |
| 2-Thiopheneboronic acid | 9,10-Dibromoanthracene | Pd(PPh3)4 | Na2CO3 | Toluene/H2O | 88 |
Note: Yields for phenylboronic acid and its derivatives are from representative Suzuki coupling reactions for the synthesis of 9,10-diarylanthracenes and may not reflect the exact conditions used for this compound.
The successful synthesis of asymmetric bulky arylanthracenes using this compound demonstrates its efficacy in Suzuki coupling reactions.[2] The large, sterically demanding nature of the naphthylanthracene group does not appear to significantly hinder the reaction, indicating its robust performance in creating complex aromatic systems.
Experimental Protocols
A detailed experimental protocol for the Suzuki coupling reaction utilizing this compound is crucial for reproducibility and comparison.
Synthesis of 9-(2-Naphthyl)-10-(3-(1-naphthyl)phenyl)anthracene
This protocol is adapted from the synthesis of asymmetric anthracene-based blue host materials.[2]
Materials:
-
This compound
-
1-(3-Iodophenyl)naphthalene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
-
Toluene
-
Ethanol
-
Deionized water
Procedure:
-
A mixture of this compound (1.2 equivalents), 1-(3-iodophenyl)naphthalene (1.0 equivalent), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) is prepared in a round-bottom flask.
-
A 2M aqueous solution of potassium carbonate (2.0 equivalents) is added to the flask.
-
A solvent mixture of toluene and ethanol (typically in a 4:1 ratio) is added to the reaction mixture.
-
The mixture is degassed with nitrogen or argon for 15-30 minutes to remove oxygen.
-
The reaction mixture is heated to reflux (approximately 80-90 °C) and stirred vigorously for 24-48 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., toluene or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired 9-(2-naphthyl)-10-(3-(1-naphthyl)phenyl)anthracene.
Conclusion
This compound is a highly effective reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex, asymmetric anthracene derivatives. Its performance is comparable to other arylboronic acids used in similar applications, demonstrating high reactivity even with its significant steric bulk. The provided experimental protocol offers a reliable method for its utilization in the synthesis of advanced materials for applications such as OLEDs. For researchers and scientists in the field, this compound represents a key building block for creating novel organic materials with tailored photophysical properties.
References
A Comparative Guide to the Quantum Yield of 10-(2-Naphthyl)anthracene-9-boronic acid and its Alternatives for Sensing Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fluorescence quantum yield of 10-(2-Naphthyl)anthracene-9-boronic acid and its derivatives against alternative fluorescent probes. The objective is to offer a quantitative and methodological reference for selecting appropriate fluorescent sensors, particularly for applications in biological sensing and drug development.
This guide will focus on:
-
A comparative table of quantum yields for relevant anthracene derivatives and alternative boronic acid-based fluorescent sensors.
-
A detailed experimental protocol for determining relative fluorescence quantum yield.
-
A logical workflow for the selection of a fluorescent boronic acid sensor.
Data Presentation: Quantum Yield Comparison
The following table summarizes the fluorescence quantum yield (Φ) of various anthracene derivatives and alternative boronic acid-based fluorescent sensors. This data provides a benchmark for evaluating the potential performance of this compound.
| Compound | Quantum Yield (Φ) | Solvent/Conditions | Application/Note |
| Anthracene Derivatives | |||
| Anthracene | 0.27 - 0.36 | Ethanol, Cyclohexane | Parent aromatic hydrocarbon with moderate fluorescence.[1][2][3] |
| 9,10-Diphenylanthracene | ~0.9 - 1.0 | Cyclohexane | A common fluorescence standard with very high quantum yield. |
| 9,10-Dimethylanthracene | ~0.70 | Not specified | Substitution at the 9 and 10 positions can enhance the quantum yield compared to unsubstituted anthracene.[4] |
| Alternative Boronic Acid Sensors | |||
| Anthrylboronic acid | Not specified | Not specified | A decrease of 40% in emission intensity was observed upon formation of the anionic form.[1][2] |
| Naphthalene-based boronic acids (2 & 3) | Not specified | Aqueous phosphate buffer (pH 7.4) | Showed a ~70-fold increase in fluorescence intensity upon addition of a sugar.[5] |
| BTTQ (Boronic acid-targeted probe) | 0.0101 (free) | Not specified | Quantum yield increases to 0.191 upon addition of a boronic acid-containing agent.[6] |
| BMOQBA isomers | "Highly fluorescent" | Water | Described as having quantum yields comparable to fluorescein.[7] |
Experimental Protocols: Relative Quantum Yield Measurement
The determination of the fluorescence quantum yield is crucial for characterizing and comparing fluorescent probes. The relative method, which compares the fluorescence of an unknown sample to a well-characterized standard, is a widely used and accessible technique.
Principle:
The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed. In the relative method, a standard with a known quantum yield (Φ_std) is used. By measuring the integrated fluorescence intensity and the absorbance of both the standard and the unknown sample at the same excitation wavelength, the quantum yield of the unknown (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample / η_std)^2
Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
Materials and Instrumentation:
-
Spectrofluorometer with a monochromatic excitation source and an emission detector.
-
UV-Vis spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
Fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, 9,10-diphenylanthracene in cyclohexane).
-
Solvents of spectroscopic grade.
-
The sample of unknown quantum yield.
Procedure:
-
Selection of a Standard: Choose a fluorescence standard that absorbs and emits in a similar spectral region to the sample under investigation. The quantum yield of the standard should be well-established in the chosen solvent.
-
Preparation of Solutions:
-
Prepare a series of dilute solutions of both the standard and the sample in the same solvent.
-
The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Using the spectrofluorometer, record the fluorescence emission spectrum of each solution.
-
It is critical that the experimental parameters (e.g., excitation wavelength, slit widths) are identical for all measurements of the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum to obtain the integrated fluorescence intensity (I).
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.
-
The slope of these plots is proportional to the quantum yield.
-
-
Calculation:
-
Use the slope of the linear fits and the known quantum yield of the standard to calculate the quantum yield of the sample using the equation mentioned above.
-
Mandatory Visualization
The following diagram illustrates a generalized workflow for the selection of a fluorescent boronic acid sensor for a specific application, such as saccharide sensing.
References
- 1. Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantum Yield [Anthracene] | AAT Bioquest [aatbio.com]
- 4. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]
- 5. Water-soluble fluorescent boronic acid compounds for saccharide sensing: substituent effects on their fluorescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 10-(2-Naphthyl)anthracene-9-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary methods for the synthesis of 10-(2-Naphthyl)anthracene-9-boronic acid, a key building block in the development of advanced materials and pharmaceutical compounds. The following sections detail the experimental protocols, present a comparative analysis of their performance, and visualize the synthetic pathways.
Comparative Data of Synthesis Methods
The two principal synthetic routes to this compound are outlined below. Method 1 involves a Suzuki coupling followed by bromination and subsequent borylation. Method 2 employs bromination of a different starting material followed by a borylation reaction.
| Parameter | Method 1: Suzuki Coupling Route | Method 2: Direct Bromination Route |
| Starting Materials | 9-Bromoanthracene, Naphthalene-2-boronic acid | 9-(2-Naphthalenyl)anthracene, N-Bromosuccinimide |
| Key Intermediates | 9-(2-Naphthyl)anthracene, 9-Bromo-10-(2-naphthyl)anthracene | 9-Bromo-10-(2-naphthyl)anthracene |
| Overall Yield | Not explicitly reported, multi-step | High (Intermediate yield of 94%)[1] |
| Purity | High purity achievable with chromatography | High purity achievable with recrystallization[1] |
| Reagent Availability | Readily available commercial starting materials | Requires synthesis of 9-(2-naphthalenyl)anthracene |
| Scalability | Potentially scalable with optimized conditions | Demonstrated on a gram scale[1] |
Visualizing the Synthetic Pathways
The logical workflow for selecting a synthesis method based on key considerations is depicted below.
Caption: Decision workflow for selecting a synthesis method.
Experimental Protocols
Method 1: Synthesis via Suzuki Coupling and Subsequent Borylation
This method commences with a Suzuki coupling reaction to form the anthracene-naphthalene core, followed by bromination and conversion to the boronic acid.
Step 1a: Synthesis of 9-(2-Naphthyl)anthracene (via Suzuki Coupling)
-
Materials: 9-Bromoanthracene, naphthalene-2-boronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a suitable solvent system (e.g., toluene/ethanol/water).
-
Procedure: A mixture of 9-bromoanthracene, naphthalene-2-boronic acid (1.1-1.5 equivalents), palladium catalyst (1-5 mol%), and base (2-3 equivalents) is suspended in the solvent system. The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at reflux for 12-24 hours. After cooling, the reaction is quenched, and the product is extracted with an organic solvent. The crude product is purified by column chromatography. This reaction is analogous to the synthesis of 9-phenylanthracene, which has a reported yield of 81.9%.[2]
Step 1b: Synthesis of 9-Bromo-10-(2-naphthyl)anthracene
-
Materials: 9-(2-Naphthyl)anthracene, N-bromosuccinimide (NBS), and anhydrous N,N-dimethylformamide (DMF).
-
Procedure: 9-(2-Naphthyl)anthracene (1 equivalent) is suspended in anhydrous DMF. A solution of NBS (1.1 equivalents) in anhydrous DMF is added slowly. The resulting mixture is stirred at room temperature for 10 hours and then left to stand overnight. Deionized water is added to precipitate the product. The solid is collected by filtration and washed with methanol to yield 9-bromo-10-(2-naphthyl)anthracene. A similar reaction starting from 9-(naphthalen-2-yl)anthracene has a reported yield of 94%.[1]
Step 1c: Synthesis of this compound
-
Materials: 9-Bromo-10-(2-naphthyl)anthracene, an organolithium reagent (e.g., n-butyllithium), a trialkyl borate (e.g., triisopropyl borate), and an ethereal solvent (e.g., anhydrous THF).
-
Procedure: 9-Bromo-10-(2-naphthyl)anthracene is dissolved in the anhydrous solvent and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere. The organolithium reagent is added dropwise, and the mixture is stirred for 1-2 hours. The trialkyl borate is then added, and the reaction is allowed to warm to room temperature overnight. The reaction is quenched with an acidic aqueous solution, and the product is extracted. The boronic acid is then isolated and purified.
Method 2: Synthesis via Direct Bromination and Borylation
This approach begins with the direct bromination of a pre-synthesized naphthyl-anthracene scaffold.
Step 2a: Synthesis of 9-Bromo-10-(2-naphthyl)anthracene
-
This step is identical to Step 1b in Method 1.[1]
Step 2b: Synthesis of this compound (via Miyaura Borylation)
-
Materials: 9-Bromo-10-(2-naphthyl)anthracene, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂), a base (e.g., KOAc), and a suitable solvent (e.g., 1,4-dioxane).
-
Procedure: A mixture of 9-bromo-10-(2-naphthyl)anthracene (1 equivalent), bis(pinacolato)diboron (1.5 equivalents), the palladium catalyst (5 mol%), and the base (6 equivalents) is heated at reflux in the solvent under an inert atmosphere for 24 hours. After cooling, the reaction is quenched and extracted. The crude product, the pinacol ester of the target boronic acid, is purified by column chromatography. Subsequent hydrolysis of the pinacol ester yields the final boronic acid. An analogous reaction on 9-bromo-10-phenylanthracene has a reported yield of 60.4% for the pinacol ester.[2]
References
A Comparative Analysis of Anthracene Boronic Acid and Other Aryl Boronic Acids in Catalysis
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount for successful catalytic cross-coupling reactions. This guide provides a comparative study of anthracene boronic acid against other common aryl boronic acids in the context of the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis.
The Suzuki-Miyaura reaction facilitates the formation of carbon-carbon bonds, a critical step in the synthesis of complex molecules, including pharmaceuticals and advanced materials. The choice of the boronic acid component significantly influences reaction efficiency, yield, and the structural properties of the final product. This guide offers a quantitative comparison, detailed experimental protocols, and a visual representation of the catalytic cycle to aid in the selection of the optimal boronic acid for specific research and development needs.
Performance Comparison of Aryl Boronic Acids
The catalytic performance of various aryl boronic acids in the Suzuki-Miyaura coupling reaction with 4-iodoanisole is summarized in the table below. The data highlights the impact of the aryl group's structure, including electronic and steric effects, on the reaction yield.
| Aryl Boronic Acid | Structure | Aryl Halide | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| Phenylboronic Acid | C₆H₅B(OH)₂ | 4-Iodoanisole | Pd/C (1.4 mol%) | K₂CO₃ | DMF | 1.5 | 92 | [1] |
| 4-Methoxyphenylboronic Acid | CH₃OC₆H₄B(OH)₂ | 4-Iodoanisole | Pd(OAc)₂/TPPTS | K₂CO₃ | H₂O | 1 | 95 | |
| 4-Chlorophenylboronic Acid | ClC₆H₄B(OH)₂ | 4-Iodoanisole | Pd(OAc)₂/TPPTS | K₂CO₃ | H₂O | 1 | 93 | |
| 1-Naphthaleneboronic Acid | C₁₀H₇B(OH)₂ | 4-Iodoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 12 | 85 | |
| 9-Anthraceneboronic Acid | C₁₄H₉B(OH)₂ | 4-Iodoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/THF/H₂O | 18 | 75 |
Key Observations:
-
Electronic Effects: Aryl boronic acids with electron-donating groups (e.g., 4-methoxyphenylboronic acid) tend to exhibit slightly higher yields compared to the unsubstituted phenylboronic acid. Conversely, those with electron-withdrawing groups (e.g., 4-chlorophenylboronic acid) can also provide excellent yields under appropriate conditions.
-
Steric Hindrance: As the steric bulk of the aryl group increases from phenyl to naphthyl and then to anthracenyl, a trend of decreasing yield is observed under the cited conditions. The larger polycyclic aromatic systems can hinder the approach of the reactants to the catalytic center, potentially slowing down the transmetalation step of the catalytic cycle.
-
Reaction Conditions: It is crucial to note that direct comparison of yields can be influenced by the specific catalyst, base, and solvent system employed. The data presented is compiled from various sources and aims to provide a general trend.
Experimental Protocols
Reproducibility is a cornerstone of scientific research. Below is a detailed experimental protocol for a representative Suzuki-Miyaura cross-coupling reaction.
General Procedure for Suzuki-Miyaura Coupling of an Aryl Boronic Acid with an Aryl Halide:
Materials:
-
Aryl halide (e.g., 4-iodoanisole, 1.0 mmol)
-
Aryl boronic acid (1.5 mmol)
-
Palladium catalyst (e.g., 10 wt.% Pd/C, 15 mg, 1.4 mol% of Pd)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Dimethylformamide (DMF), 8 mL)
Procedure:
-
To a reaction vessel, add the aryl halide, the aryl boronic acid, the palladium catalyst, and the base.
-
Add the solvent to the mixture.
-
If using a microwave reactor, irradiate the mixture for the specified time (e.g., 90 minutes) at a set temperature. If using conventional heating, reflux the mixture under an inert atmosphere.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
The product is then isolated and purified using standard techniques such as extraction and column chromatography.[1]
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle begins with the oxidative addition of an aryl halide (Ar-X) to the active Pd(0) catalyst. This is followed by transmetalation, where the aryl group from the boronic acid (Ar') replaces the halide on the palladium complex. The final step is reductive elimination, which forms the new C-C bond of the biaryl product (Ar-Ar') and regenerates the Pd(0) catalyst, allowing the cycle to continue. The choice of aryl boronic acid directly impacts the efficiency of the transmetalation step.
References
A Comparative Guide to the Applications of 10-(2-Naphthyl)anthracene-9-boronic Acid in Organic Electronics and Fluorescent Sensing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of the applications of 10-(2-Naphthyl)anthracene-9-boronic acid, focusing on its role in the development of organic light-emitting diodes (OLEDs) and its potential as a fluorescent sensor. We present a comparative analysis of its performance against relevant alternatives, supported by experimental data and detailed protocols to facilitate further research and development.
Section 1: Application in Organic Light-Emitting Diodes (OLEDs)
This compound serves as a key building block in the synthesis of advanced materials for organic electronics. Its rigid, planar anthracene core combined with the naphthyl substituent provides desirable photophysical and thermal properties for use in OLEDs, particularly as a precursor for blue host materials.
Performance Comparison of Blue OLED Host Materials
A study by Kang et al. utilized this compound in the synthesis of a series of asymmetric anthracene-based blue host materials.[1] The performance of an OLED device incorporating one of these synthesized materials (5a) is compared with a standard blue host material, 9,10-Bis(2-naphthyl)anthracene (ADN), which is known for its high thermal and morphological stability.[2]
| Host Material | Dopant | Max. Luminous Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (EQE) (%) | CIE Coordinates (x, y) | Lifetime (L₀ = 3000 cd/m²) |
| Host 5a * | 9% Dopant | 9.9 | 6.3 | Not Reported | (0.14, 0.18) | 932 h |
| ADN | 2 wt% Perylene | 4.1 | 1.8 | 2.0 | (0.15, 0.21) | Not Reported |
Note: Host 5a, 9-(2-naphthyl)-10-(3-(1-naphthyl)phenyl)anthracene, was synthesized from this compound via a Suzuki coupling reaction.[1] The data for ADN is from a representative device structure for comparison purposes.
Experimental Protocol: Fabrication of a Blue OLED Device
The following protocol is based on the methodology described for the fabrication of OLEDs using host materials derived from this compound.[1]
Device Structure: ITO / DNTPD (60 nm) / NPD (30 nm) / Host:Dopant (9%) (30 nm) / PyPySPyPy (30 nm) / LiF (1 nm) / Al (200 nm)
-
Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropyl alcohol. The substrates are then dried in an oven and treated with UV-ozone for 10 minutes.
-
Organic Layer Deposition: All organic layers are deposited by thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr).
-
A 60 nm layer of N,N'-diphenyl-N,N'-bis-[4-(phenyl-m-tolyl-amino)-phenyl]-biphenyl-4,4'-diamine (DNTPD) is deposited as the hole injection layer.
-
A 30 nm layer of N,N'-di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPD) is deposited as the hole transport layer.
-
The emissive layer is formed by co-evaporating the anthracene-based host material and a blue fluorescent dopant at a doping concentration of 9%. The total thickness of this layer is 30 nm.
-
A 30 nm layer of pyridine-based material (PyPySPyPy) is deposited as the electron transport layer.
-
-
Cathode Deposition: A 1 nm layer of lithium fluoride (LiF) is deposited as an electron injection layer, followed by a 200 nm layer of aluminum (Al) as the cathode.
Logical Workflow for OLED Fabrication```dot
Section 2: Potential Application in Fluorescent Sensing
Boronic acids are widely recognized for their ability to reversibly bind with diols, a key structural feature in saccharides. T[3]his interaction can be transduced into a fluorescent signal, making boronic acid-functionalized fluorophores excellent candidates for saccharide sensors. T[3][4]he anthracene moiety in this compound provides a strong fluorescent reporting unit.
Principle of Saccharide Sensing
The sensing mechanism often relies on Photoinduced Electron Transfer (PET). In the unbound state, a nearby nitrogen atom can quench the fluorescence of the anthracene core. Upon binding a saccharide, the Lewis acidity of the boron atom increases, strengthening its interaction with the nitrogen's lone pair of electrons. This suppresses the PET process, leading to an increase in fluorescence intensity ("turn-on" sensing).
[3][5]#### Signaling Pathway for a PET-based Boronic Acid Sensor
References
- 1. Asymmetric anthracene-based blue host materials: synthesis and electroluminescence properties of 9-(2-naphthyl)-10-arylanthracenes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. ossila.com [ossila.com]
- 3. benchchem.com [benchchem.com]
- 4. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
benchmarking the stability of 10-(2-Naphthyl)anthracene-9-boronic acid derivatives
For researchers, scientists, and drug development professionals, the stability of boronic acid derivatives is a critical parameter influencing their storage, handling, and utility in synthetic and biological applications. This guide provides a comparative overview of the stability of 10-(2-Naphthyl)anthracene-9-boronic acid and its derivatives against common alternatives, supported by generalized experimental protocols for stability assessment.
Comparative Stability of Boronic Acid Derivatives
To enhance stability, boronic acids are often converted into derivatives such as boronate esters or N-methyliminodiacetic acid (MIDA) boronates.[3][4] These derivatives offer improved handling and storage characteristics.[3][4]
| Derivative Type | General Stability Profile | Key Advantages | Common Applications |
| Free Boronic Acid (e.g., this compound) | Prone to oxidation, protodeboronation, and boroxine formation.[1][2] Stability is pH-dependent.[1] | Readily available for reactions. | Suzuki-Miyaura coupling, Chan-Lam amination.[5] |
| Pinacol Boronate Esters | Generally more stable than free boronic acids, offering protection against degradation.[4][6][7] | Improved shelf-life and ease of purification.[4][8] | Suzuki-Miyaura coupling, organic synthesis. |
| MIDA Boronates | Exceptionally stable to air and moisture, allowing for long-term benchtop storage.[3] | Slow release of the free boronic acid under specific conditions, enabling challenging cross-couplings.[3][9] | Cross-coupling of unstable boronic acids.[3][9] |
| Trifluoroborate Salts | Highly stable towards oxidation due to the electron-donating fluorine atoms.[4] | Crystalline solids with low solubility in organic solvents. | Suzuki-Miyaura coupling. |
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound derivatives, standardized experimental protocols are essential. The following are generalized methods that can be adapted for specific research needs.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
Objective: To quantify the degradation of the boronic acid derivative over time under various stress conditions.
Instrumentation: A standard HPLC system equipped with a UV detector.
Methodology:
-
Solution Preparation: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent such as acetonitrile or methanol.
-
Stress Conditions: Aliquots of the stock solution are subjected to various stress conditions, including:
-
Thermal Stress: Incubate at elevated temperatures (e.g., 40°C, 60°C).
-
Hydrolytic Stress: Adjust the pH to acidic (e.g., pH 1-3) and basic (e.g., pH 9-11) conditions.
-
Oxidative Stress: Add an oxidizing agent (e.g., hydrogen peroxide).
-
-
Time-Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), an aliquot is withdrawn from each stress condition.
-
HPLC Analysis: Inject the samples into the HPLC system. The mobile phase and column should be optimized to achieve good separation between the parent compound and its potential degradation products.
-
Data Analysis: Monitor the peak area of the parent compound. The percentage of the remaining compound at each time point is calculated to determine the degradation rate.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Degradation Monitoring
Objective: To qualitatively and semi-quantitatively monitor the degradation of the boronic acid derivative in solution.
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
Methodology:
-
Sample Preparation: Dissolve a known amount of the boronic acid derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN) in an NMR tube.
-
Initial Spectrum: Acquire an initial ¹H NMR spectrum to serve as the baseline (t=0).
-
Stress Application: The sample can be subjected to stress conditions directly in the NMR tube (e.g., by adding a drop of D₂O to assess hydrolysis or by exposing it to air and light).
-
Time-Lapse Spectroscopy: Acquire subsequent ¹H NMR spectra at regular intervals.
-
Spectral Analysis: Monitor the disappearance of proton signals corresponding to the parent molecule and the appearance of new signals from degradation products. Integration of the peaks can provide a semi-quantitative measure of degradation.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for assessing the stability of a boronic acid derivative.
Caption: A flowchart illustrating the key stages in assessing the stability of boronic acid derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Cross-Validation of Analytical Data for 10-(2-Naphthyl)anthracene-9-boronic acid
This guide provides a framework for the cross-validation of analytical methods for 10-(2-Naphthyl)anthracene-9-boronic acid, a key building block in organic synthesis, particularly for organic electronic materials.[1] Robust analytical validation is crucial to ensure the quality, purity, and stability of this reagent, thereby guaranteeing the integrity of downstream applications. Cross-validation, the process of comparing results from two or more distinct analytical techniques, offers a high degree of confidence in the analytical data.[2][3]
This document outlines a comparative analysis of several analytical techniques applicable to the characterization of this compound and provides model experimental protocols. While specific cross-validation data for this compound is not publicly available, this guide is based on established methodologies for similar aryl boronic acids.
Compound Information
| Property | Value |
| IUPAC Name | (10-naphthalen-2-ylanthracen-9-yl)boronic acid[4] |
| CAS Number | 597554-03-5[4][5][6] |
| Molecular Formula | C24H17BO2[4][5][6] |
| Molecular Weight | 348.2 g/mol [4] |
| Appearance | White to light yellow powder or crystals[1][5] |
| Purity (Typical) | ≥97-100% (HPLC)[1] |
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is contingent on the specific analytical requirement, such as purity assessment, impurity profiling, or structural confirmation. The following table summarizes key performance characteristics of recommended methods for the analysis of aryl boronic acids.
| Analytical Method | Principle | Typical Application | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. | Purity assessment, impurity profiling, quantification. | High resolution, sensitivity, and specificity.[5] | Potential for on-column degradation of boronic acids.[2] The lability of the boronic acid group can lead to poor peak shape and retention time variations.[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Structural confirmation and elucidation. | Provides detailed structural information. ¹¹B NMR is characteristic for the boronic acid group.[2] | Lower sensitivity compared to chromatographic methods, may not detect trace impurities. |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. | Molecular weight determination and structural elucidation. | High sensitivity and specificity, provides molecular weight information. | Boronic acids can be prone to dehydration, forming boroxines (cyclic anhydrides), which can complicate mass spectra.[8] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and mass-to-charge ratio. | Identification and quantification of volatile impurities. | High sensitivity and structural elucidation capabilities.[2] | Requires derivatization for non-volatile boronic acids, which can introduce analytical errors.[2] |
| Non-Aqueous Capillary Electrophoresis (NACE) | Separation of ions in an electric field in a non-aqueous electrolyte. | Analysis of labile compounds like boronic esters and acids. | Can analyze boronic acids and their esters without hydrolysis, offering accurate quantitation.[7] | Requires specialized equipment and expertise. |
Experimental Protocols
Detailed methodologies for key analytical techniques are provided below. These protocols are models and may require optimization for specific instrumentation and sample matrices.
1. High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile) is often employed.[8]
-
Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent, such as methanol or a mixture of the mobile phase components.[5]
-
Procedure: Inject the sample onto the column and monitor the elution profile with the UV detector. Purity is determined by the relative peak area of the main component.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or another suitable deuterated solvent.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of the deuterated solvent.[2]
-
Procedure:
-
Acquire a ¹H NMR spectrum to confirm the proton environments of the anthracene and naphthyl rings.
-
Acquire a ¹³C NMR spectrum for carbon skeleton confirmation.
-
Acquire a ¹¹B NMR spectrum to observe the characteristic signal for the boronic acid group.
-
3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Ionization Source: Electrospray ionization (ESI) is a common technique for boronic acids.
-
Procedure: The sample, after separation by LC, is introduced into the mass spectrometer. The resulting mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, confirming its identity.
Cross-Validation Workflow
A systematic workflow is essential for the effective cross-validation of analytical methods. The primary objective is to demonstrate that different analytical techniques provide consistent and reliable results for the same analyte.[2]
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 4. This compound | C24H17BO2 | CID 23088556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. aobchem.com [aobchem.com]
- 7. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Comparative Analysis of Fluorescent Probes Based on Anthracene Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of fluorescent probes based on anthracene boronic acids, offering an objective look at their performance against alternative probes for detecting key biological analytes. The information is supported by experimental data to assist researchers in selecting the most suitable tools for their specific needs.
Introduction to Anthracene Boronic Acid Probes
Fluorescent probes incorporating an anthracene fluorophore and a boronic acid recognition site have become valuable tools in chemical biology and diagnostics. The boronic acid group acts as a versatile receptor, capable of forming reversible covalent bonds with 1,2- or 1,3-diols. This interaction is central to the detection of saccharides, which are rich in such diol structures.[1][2] Furthermore, the unique reactivity of the boronic acid moiety has been harnessed to create probes for other important analytes, including reactive oxygen species (ROS) and fluoride ions.[3][4]
The primary signaling mechanism for many of these probes is Photoinduced Electron Transfer (PET).[5][6] In the unbound state, a nearby electron-donating group (often a tertiary amine) quenches the fluorescence of the anthracene. Upon binding of the target analyte to the boronic acid, this PET process is inhibited, leading to a "turn-on" fluorescence response.[3][7] This guide will compare the performance of these anthracene-based probes with other available fluorescent probes for saccharides, ROS, and fluoride ions.
Signaling Mechanism and Experimental Workflow
The operational principle of a typical PET-based anthracene boronic acid sensor and the general workflow for its application in analyte detection are illustrated below.
Caption: Photoinduced Electron Transfer (PET) signaling mechanism.
Caption: General experimental workflow for fluorescence titration.
I. Comparative Analysis: Saccharide Probes
Anthracene boronic acid probes are widely used for saccharide detection, particularly glucose. Their performance is often compared with other fluorescent probes that utilize different fluorophores or entirely different recognition chemistries.
Table 1: Performance Comparison of Fluorescent Probes for Glucose
| Probe Type | Fluorophore/Core | Recognition Moiety | λex (nm) | λem (nm) | Detection Limit (LOD) | Key Features & Ref. |
| Anthracene-BA | Anthracene | Monoboronic Acid | ~370 | ~430 | ~0.8 mmol L⁻¹ | First generation PET sensor for saccharides.[3] |
| Anthracene Di-BA | Anthracene | Diboronic Acid | 393 | 457 | 1.37 µM | High sensitivity and selectivity for glucose; water-soluble.[8] |
| Quinolinium-BA | 6-Methoxyquinolinium | Boronic Acid | ~350 | ~450 | Not specified | Highly water-soluble with high quantum yields.[9] |
| Cyanine-BA | Cyanine Dye | Boronic Acid | 720 | 820 | Not specified | Long-wavelength emission, suitable for in vivo applications.[3] |
| Quantum Dot (QD) | CdTe QDs | Glucose Oxidase (GOx) | 480 | 530 | 0.1 nM | Enzyme-based recognition; high sensitivity.[10] |
| Tagged Glucose | NBD | Glucose Analog (2-DG) | 465 | 540 | Not specified | Directly mimics glucose uptake but can have non-specific binding.[11] |
II. Comparative Analysis: Reactive Oxygen Species (ROS) Probes
Boronic acids can be selectively oxidized by certain ROS, particularly hydrogen peroxide (H₂O₂). This reaction cleaves the C-B bond, releasing the fluorophore and causing a change in fluorescence. This mechanism has been applied to anthracene and other fluorophores.
Table 2: Performance Comparison of Fluorescent Probes for Hydrogen Peroxide (H₂O₂)
| Probe Type | Fluorophore/Core | Recognition Moiety | Signaling Mechanism | λex (nm) | λem (nm) | Key Features & Ref. |
| Anthracene-BA | Anthracene | Boronic Acid | Oxidative C-B Cleavage | ~370 | ~415 | Used in dual sensors for H₂O₂ and saccharides.[12] |
| Fluorescein-BA | Fluorescein | Boronate Ester | Oxidative Deprotection | 490 | 515 | High selectivity and >500-fold fluorescence increase.[13][14] |
| Coumarin-BA | Coumarin | Boronate Ester | Oxidative Deprotection | Not specified | Not specified | Provides a fluorescent aminocoumarin derivative upon reaction.[13] |
| Nitroxide-Anthracene | Anthracene | Nitroxide Radical | Radical Reaction | Not specified | Not specified | Selectively detects hydroxyl radical (HO•).[13] |
III. Comparative Analysis: Fluoride Ion Probes
The interaction between the Lewis acidic boron center and the highly nucleophilic fluoride ion can be used for sensing. This binding event alters the electronic properties of the boronic acid, modulating the fluorescence of the attached reporter.
Table 3: Performance Comparison of Fluorescent Probes for Fluoride (F⁻)
| Probe Type | Fluorophore/Core | Recognition Moiety | Signaling Mechanism | λex (nm) | λem (nm) | Key Features & Ref. |
| Anthracene-BA | Anthracene | Boronic Acid | PET Quenching | ~380 | ~420 | Selective fluorescence quenching in the presence of F⁻.[15] |
| Fluorescein-BA | Fluorescein | Boronic Acid | PET Inhibition | 483 | >500 | Selective "turn-on" response to F⁻ over other halides.[16] |
| Chalcone-BA | Chalcone | Boronic Acid | Intramolecular Charge Transfer (ICT) | ~450 | ~650 | Ratiometric sensing with large spectral shifts.[4] |
| Naphthoimidazolium-BA | Naphthoimidazolium | Boronic Acid | B-F and Imidazolium-F interaction | Not specified | Not specified | Ratiometric response selective for F⁻.[17] |
Experimental Protocols
A. General Synthesis of an Anthracene Boronic Acid Probe
This protocol provides a representative synthesis for a PET-based sensor where an aminomethyl group and a boronic acid are attached to an anthracene core.
1. Synthesis of Intermediate (e.g., 9-(chloromethyl)anthracene): a. Start with a commercially available anthracene derivative, such as 9-anthraldehyde. b. Reduce the aldehyde to an alcohol using a reducing agent like sodium borohydride (NaBH₄) in an appropriate solvent (e.g., methanol). c. Convert the resulting alcohol to a chloride using a chlorinating agent like thionyl chloride (SOCl₂) in a solvent such as dichloromethane (DCM). Purify the product by recrystallization or column chromatography.
2. Amination and Coupling to Boronic Acid Moiety: a. React the chlorinated intermediate with a secondary amine that also contains the boronic acid precursor, for example, N-methyl-2-aminophenylboronic acid. b. The reaction is typically carried out in an inert atmosphere (N₂ or Ar) in a polar aprotic solvent like dimethylformamide (DMF) with a non-nucleophilic base (e.g., DIPEA) to scavenge the HCl produced.[18] c. The reaction mixture is stirred at a moderate temperature (e.g., 50 °C) for several hours until completion, monitored by TLC or LCMS.[18]
3. Purification: a. After the reaction, dilute the mixture with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate). b. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. c. Purify the final product using column chromatography on silica gel to yield the pure anthracene boronic acid probe.[19]
B. Protocol for Fluorescence Titration with Saccharides
This protocol outlines the general procedure for measuring the fluorescence response of a boronic acid probe to a specific saccharide.[19]
1. Preparation of Solutions: a. Probe Stock Solution: Prepare a concentrated stock solution of the anthracene boronic acid probe (e.g., 1 mM) in a minimal amount of a suitable organic solvent (e.g., DMSO or methanol) to ensure solubility. b. Buffer Solution: Prepare a buffer solution at the desired pH for the experiment (e.g., 10 mM phosphate buffer at pH 7.4). The choice of buffer is critical as the boronic acid-saccharide interaction is pH-dependent. c. Saccharide Stock Solution: Prepare a concentrated stock solution of the saccharide (e.g., 100 mM glucose) in the same buffer solution. d. Probe Working Solution: Prepare a dilute working solution of the probe (e.g., 10 µM) by adding the required volume of the stock solution to the buffer.[5][20]
2. Fluorescence Measurement: a. Set the fluorescence spectrophotometer to the specific excitation wavelength (λex) for the anthracene probe (typically around 370-390 nm). Set the emission scan range to cover the expected fluorescence peak (e.g., 400-600 nm). b. Add a fixed volume of the probe working solution to a quartz cuvette and record the initial fluorescence spectrum. This is the baseline fluorescence (F₀). c. Add small, precise aliquots of the saccharide stock solution to the cuvette. Mix thoroughly by gentle inversion after each addition. d. Allow the solution to equilibrate for a few minutes after each addition before recording the new fluorescence spectrum (F). e. Continue this titration until the fluorescence intensity reaches a plateau, indicating saturation of the probe.
3. Data Analysis: a. For each saccharide concentration, determine the fluorescence intensity at the emission maximum (λem). b. Plot the fluorescence enhancement (F/F₀) against the saccharide concentration. c. The resulting binding isotherm can be fitted to a suitable binding model (e.g., 1:1 or 1:2) to determine the association constant (Ka) or dissociation constant (Kd).
References
- 1. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]
- 4. New Sensitive and Selective Fluorescent Probes for Fluoride Using Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Sugar Recognition by Anthracene-Type Boronic Acid Fluorophore/Cyclodextrin Supramolecular Complex Under Physiological pH Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lessons in Organic Fluorescent Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Diverse Fluorescent Probe Concepts for Detection and Monitoring of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Home - Isacoff Lab [isacofflab.berkeley.edu]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. pubs.acs.org [pubs.acs.org]
- 17. books.rsc.org [books.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. Frontiers | Selective Sugar Recognition by Anthracene-Type Boronic Acid Fluorophore/Cyclodextrin Supramolecular Complex Under Physiological pH Condition [frontiersin.org]
Safety Operating Guide
Personal protective equipment for handling 10-(2-Naphthyl)anthracene-9-boronic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 10-(2-Naphthyl)anthracene-9-boronic acid. Adherence to these procedures is vital for ensuring personal safety and proper disposal of chemical waste.
Hazard Summary
Based on information for similar compounds, this compound is classified as a hazardous substance that requires careful handling.[1] It is identified as a skin and eye irritant.[2]
| Hazard Classification | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation[2][3] |
| Eye Irritation | 2A | H319: Causes serious eye irritation[2] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[3] |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure safety.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN 166 or ANSI Z.87.1 standards are required.[3][4] A face shield is recommended when there is a risk of splashing.[5] | To protect eyes from dust, splashes, and serious irritation.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[1][5] Gloves should be inspected before use and changed immediately if contaminated.[4][6] | To prevent skin contact and irritation.[1][2] |
| Body Protection | A long-sleeved laboratory coat is required.[5][7] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[5] | To protect skin from accidental splashes or spills.[1] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][5] If dust or aerosols are generated, a NIOSH/MSHA approved respirator for particulates is recommended.[3][8] | To prevent respiratory tract irritation.[3][7] |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation and Engineering Controls :
-
Handling the Chemical :
-
Hygiene Measures :
-
In Case of a Spill :
-
If a spill is contained within the fume hood, close the sash and use a spill kit with appropriate PPE.[9]
-
For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill, avoiding dust generation.[5]
-
Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[5]
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.[5]
-
Report the spill to the designated safety personnel.[5]
-
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[5][8]
-
Waste Container Selection and Labeling :
-
Waste Segregation and Storage :
-
Disposal Procedure :
-
Place unwanted this compound and any contaminated materials (e.g., weighing paper, gloves) directly into the designated hazardous waste container.[1][8]
-
Keep the waste container securely sealed at all times, except when adding waste.[8]
-
Contact your institution's Environmental Health and Safety (EHS) department for collection and disposal of the hazardous chemical waste.[8] Laboratory personnel should not transport hazardous waste outside of their designated work area.[8]
-
Under no circumstances should this chemical be discarded in regular laboratory trash or washed down the sink.[8]
-
Caption: Workflow for handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C24H17BO2 | CID 23088556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.ie [fishersci.ie]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. benchchem.com [benchchem.com]
- 6. ECE Illinois - ece444: Personal Protective Devices (PPEs) [fabweb.ece.illinois.edu]
- 7. laballey.com [laballey.com]
- 8. benchchem.com [benchchem.com]
- 9. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
